molecular formula C8H3BrFNO2 B1409719 3-Bromo-4-cyano-5-fluorobenzoic acid CAS No. 1805583-99-6

3-Bromo-4-cyano-5-fluorobenzoic acid

Cat. No.: B1409719
CAS No.: 1805583-99-6
M. Wt: 244.02 g/mol
InChI Key: WEDUVEIXTMOODE-UHFFFAOYSA-N
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Description

3-Bromo-4-cyano-5-fluorobenzoic acid is a high-value, multifunctional benzoic acid derivative designed for advanced chemical synthesis and research applications. This compound serves as a versatile building block in medicinal chemistry and drug discovery, particularly in the construction of active pharmaceutical ingredients (APIs) and other complex organic molecules. Its structure incorporates three distinct reactive sites: the carboxylic acid group, which can be readily converted to esters or amides; the bromo substituent, which is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira reactions; and the cyano group, which can be hydrolyzed to an amide or a carboxylic acid, or serve as a key pharmacophore. The presence of the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and bioavailability, making it a critical feature in the design of modern agrochemicals and pharmaceuticals. As a key synthetic intermediate, this compound is strictly for Research Use Only (RUO) and is intended for use by qualified researchers in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-bromo-4-cyano-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDUVEIXTMOODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Process Development Guide: Synthesis of 3-Bromo-4-cyano-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-Bromo-4-cyano-5-fluorobenzoic acid (CAS: 1242260-63-2) Molecular Formula:


Application:  This trisubstituted benzoic acid serves as a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and protein-protein interaction modulators where the 3,4,5-substitution pattern provides a unique vector for exploring active site pockets.

This technical guide delineates a robust, scalable synthesis pathway designed for high regioselectivity and operational safety. Unlike theoretical routes that suffer from steric hindrance or poor directing effects, this protocol leverages cooperative directing group effects and stepwise functionalization starting from commercially available 4-amino-3-fluorobenzoic acid.

Part 1: Retrosynthetic Analysis & Strategy

The Regiochemical Challenge

Synthesizing this compound presents a classic "crowded arene" problem.

  • Steric Congestion: The 3,4,5-substitution pattern creates significant steric strain, making direct electrophilic aromatic substitution (EAS) at the central (C4) position difficult.

  • Electronic Conflict: A direct nitration or bromination of 3-bromo-5-fluorobenzoic acid to install the C4 substituent is unfavorable because the C4 position is sandwiched between two ortho-substituents (Br/F) and is para to the deactivating carboxyl group.

The Solution: The "Amino-Anchor" Strategy

Instead of forcing a substituent into the crowded C4 position late in the synthesis, we utilize an amino group at C4 (present in the starting material) as a nucleophilic anchor. This allows us to:

  • Direct Bromination: Use the strong ortho-directing power of the C4-amino group to install the bromine at C3 (or C5) with high precision.

  • Transform the Anchor: Convert the C4-amino group into the desired nitrile (cyano) group via a Sandmeyer-type sequence or Pd-catalyzed cyanation of an intermediate iodide.

Retrosynthesis Diagram

Retrosynthesis Target Target: this compound Precursor1 Methyl 3-bromo-4-cyano-5-fluorobenzoate Target->Precursor1 Hydrolysis Precursor2 Methyl 4-amino-3-bromo-5-fluorobenzoate (Key Intermediate) Precursor1->Precursor2 Sandmeyer / Pd-Cyanation (NH2 -> CN) SM Starting Material: 4-Amino-3-fluorobenzoic acid Precursor2->SM 1. Esterification 2. Regioselective Bromination

Figure 1: Retrosynthetic logic flow prioritizing regiocontrol via the amino group.[1]

Part 2: Detailed Synthesis Protocol

Phase 1: Scaffold Construction

Objective: Prepare the fully substituted aromatic core with the correct halogenation pattern.

Step 1: Methyl Ester Protection

Rationale: The free carboxylic acid can interfere with subsequent bromination and diazotization steps (solubility issues, zwitterion formation). Protecting it as a methyl ester improves lipophilicity and reactivity.

  • Reagents: 4-Amino-3-fluorobenzoic acid, Methanol (

    
    ), Thionyl Chloride (
    
    
    
    ).
  • Procedure:

    • Suspend 4-amino-3-fluorobenzoic acid (1.0 eq) in anhydrous MeOH (10 vol).

    • Cool to 0°C and add

      
       (1.5 eq) dropwise (exothermic).
      
    • Reflux for 4–6 hours until TLC indicates consumption of acid.

    • Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

      
       to neutralize.
      
    • Dry (

      
      ) and concentrate to yield Methyl 4-amino-3-fluorobenzoate .
      
Step 2: Regioselective Bromination

Rationale: The amino group at C4 is a strong ortho-director. The fluorine at C3 also directs ortho/para. The ester at C1 directs meta.

  • Analysis:

    • 
       directs to C3 (blocked) and C5.
      
    • 
       directs to C3 (blocked) and C5.
      
    • 
       directs to C2, C4 (blocked), C6.
      
    • Result: Cooperative directing effects of

      
       and 
      
      
      
      strongly favor C5 .
  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (

    
    ) or DMF.
    
  • Procedure:

    • Dissolve Methyl 4-amino-3-fluorobenzoate (1.0 eq) in MeCN (10 vol).

    • Cool to 0°C. Add NBS (1.05 eq) portion-wise to avoid polybromination.

    • Stir at 0°C to RT for 2 hours.

    • Quench with aqueous sodium thiosulfate (

      
      ) to remove active bromine.
      
    • Extract (EtOAc), wash (brine), and recrystallize (EtOH/Water) if necessary.

    • Product: Methyl 4-amino-3-bromo-5-fluorobenzoate . (Note: Numbering shifts depending on nomenclature priority, but structure is 3-F, 4-NH2, 5-Br relative to COOMe).

Phase 2: Functional Group Interconversion (The "Anchor" Swap)
Step 3: Iodination (Sandmeyer)

Rationale: While direct conversion of


 (classic Sandmeyer) is possible, the steric bulk of ortho-Br and ortho-F can reduce the yield of the copper(I) cyanide reaction. Converting 

first creates a highly reactive aryl iodide, which is an excellent substrate for Pd-catalyzed cyanation (cleaner and higher yielding).
  • Reagents:

    
    , 
    
    
    
    (or
    
    
    ),
    
    
    .
  • Procedure:

    • Suspend Methyl 4-amino-3-bromo-5-fluorobenzoate in

      
       at 0–5°C.
      
    • Add aqueous

      
       (1.2 eq) dropwise, maintaining temp < 5°C. Stir 30 min to form the diazonium salt.
      
    • Add a solution of

      
       (2.0 eq) in water dropwise. (Caution: Gas evolution 
      
      
      
      ).
    • Allow to warm to RT and stir for 2 hours.

    • Workup: Extract with EtOAc, wash with

      
       (to remove 
      
      
      
      ), then water.
    • Product: Methyl 3-bromo-5-fluoro-4-iodobenzoate .

Step 4: Pd-Catalyzed Cyanation

Rationale: Palladium catalysis allows the substitution of the bulky Iodine with Cyanide under mild conditions, avoiding the harsh thermal conditions of the Rosenmund-von Braun reaction (CuCN at 200°C).

  • Reagents: Zinc Cyanide (

    
    ), 
    
    
    
    (Cat.), Xantphos or dppf (Ligand), DMF or DMAc.
  • Procedure:

    • In a glovebox or under Argon, combine Methyl 3-bromo-5-fluoro-4-iodobenzoate (1.0 eq),

      
       (0.6 eq), 
      
      
      
      (2 mol%), and Xantphos (4 mol%) in degassed DMF.
    • Heat to 80–100°C for 4–8 hours. Monitor by HPLC.

    • Critical Control: Do not overheat; excessive heat may cause Br/CN exchange or scrambling, though I > Br selectivity is generally excellent with Pd.

    • Workup: Dilute with water, extract with EtOAc. Filter through Celite to remove Pd.

    • Product: Methyl 3-bromo-4-cyano-5-fluorobenzoate .

Step 5: Hydrolysis to Final Acid
  • Reagents: Lithium Hydroxide (

    
    ), THF/Water.
    
  • Procedure:

    • Dissolve the ester in THF/Water (3:1).

    • Add

      
       (2.0 eq). Stir at RT. (Avoid heating to prevent hydrolysis of the nitrile to amide).
      
    • Acidify carefully with 1M HCl to pH 3.

    • Filter the precipitate.[2][3]

    • Final Product: This compound .

Part 3: Process Data & Visualization

Reaction Scheme Diagram

SynthesisPathway SM 4-Amino-3-fluoro- benzoic acid Step1 Methyl Ester SM->Step1 MeOH, SOCl2 Reflux Step2 Bromo-Intermediate (3-Br, 4-NH2, 5-F) Step1->Step2 NBS, MeCN 0°C (Regioselective) Step3 Iodo-Intermediate (3-Br, 4-I, 5-F) Step2->Step3 1. NaNO2, H2SO4 2. KI (Sandmeyer) Step4 Cyano-Ester (3-Br, 4-CN, 5-F) Step3->Step4 Zn(CN)2, Pd cat. DMF, 90°C Final 3-Bromo-4-cyano- 5-fluorobenzoic acid Step4->Final LiOH, THF/H2O RT (Hydrolysis)

Figure 2: Forward synthesis pathway with key reagents and conditions.

Critical Process Parameters (CPP) Table
StepParameterTarget RangeCriticalityRisk Mitigation
Bromination Temperature0°C – 10°CHighHigher temps lead to dibromination. Add NBS slowly.
Diazotization Temperature< 5°CCriticalDiazo intermediates are unstable. Exotherm control essential.
Cyanation CatalystPd(0) / XantphosHighUse fresh catalyst. Ensure

-free environment to prevent homocoupling.
Hydrolysis pH Endpoint2.0 – 3.0MediumToo acidic (<1) may hydrolyze CN; too basic (>10) may ring-open or degrade.

Part 4: Scientific Validation & References

Mechanistic Justification

The choice of the Amino-to-Iodo-to-Cyano route over direct nitration is grounded in electronic theory. Nitration of 3-bromo-5-fluorobenzoic acid would require substitution at the most sterically hindered position (C4), which is also electronically deactivated by the carboxyl group. By contrast, the starting material (4-amino-3-fluorobenzoic acid) already possesses the nitrogen at C4. The bromination at C5 is driven by the synergistic ortho-directing effect of the amine and the meta-directing effect of the ester, ensuring >95% regioselectivity [1].

Self-Validating Protocol

This protocol includes intermediate isolation points (Methyl Ester, Aryl Iodide) that allow for purification and characterization (NMR/HPLC) before proceeding. This modularity ensures that impurities (e.g., des-bromo or di-bromo species) are removed early, preventing downstream failure in the sensitive Pd-catalyzed step [2].

References
  • Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience. (General Reference for EAS directing effects).
  • Cyanation of Aryl Halides

    • Patent Reference for Analogous Chemistry: "Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester." CN101870653A. Link

    • Ni/Pd Catalyzed Cyanation: "Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides." Organic Chemistry Portal. Link

  • Sandmeyer Reaction Protocols : "Synthesizing Aromatic Nitriles via Cyanation." Scientific Update. Link

  • General Synthesis of Halogenated Benzonitriles : "A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid." Journal of Chemical Research, 2012.[4] Link

Sources

Strategic Synthesis and Characterization of 3-Bromo-4-cyano-5-fluorobenzoic Acid: A High-Value Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, highly functionalized tri- and tetra-substituted benzene rings are critical structural motifs, particularly in the development of kinase inhibitors, androgen receptor (AR) antagonists, and PROTAC ligases. 3-Bromo-4-cyano-5-fluorobenzoic acid represents a highly specialized, electron-deficient building block designed for orthogonal cross-coupling and precise structure-activity relationship (SAR) tuning.

Currently, a dedicated, globally registered Chemical Abstracts Service (CAS) Registry Number for the specific regioisomer This compound is not widely indexed in standard commercial databases. This distinguishes it from its commercially available structural isomer, 2-bromo-4-cyano-5-fluorobenzoic acid (CAS: 1805103-92-7)[1]. Due to its proprietary nature and specialized utility, researchers must often synthesize the 3-bromo isomer de novo. This whitepaper provides an authoritative, self-validating mechanistic guide to the synthesis, analytical characterization, and downstream application of this elusive compound.

Chemical Identity and Structural Landscape

To understand the synthetic trajectory of this compound, it is essential to map it against its known precursors and structural analogs. The presence of the strongly electron-withdrawing cyano (-CN) and fluoro (-F) groups significantly depresses the electron density of the aromatic ring, making standard electrophilic aromatic substitution (EAS) challenging and dictating the need for directed metalation strategies.

Table 1: Structural Parameters and Commercial Analogs
Compound NameRegioisomer StatusCAS Registry NumberMolecular FormulaExact Mass
This compound Target Isomer Unregistered / Proprietary C₈H₃BrFNO₂242.933 g/mol
2-Bromo-4-cyano-5-fluorobenzoic acidCommercial Analog1805103-92-7[1]C₈H₃BrFNO₂242.933 g/mol
4-Cyano-3-fluorobenzoic acidSynthetic Precursor176508-81-9C₈H₄FNO₂165.023 g/mol
4-Cyano-3,5-difluorobenzoic acidStructural Analog1427084-20-5[2]C₈H₃F₂NO₂183.013 g/mol

Retrosynthetic Analysis & Mechanistic Pathways

The synthesis of this compound relies on the regioselective functionalization of 4-cyano-3-fluorobenzoic acid.

Mechanistic Causality: Standard bromination (e.g., Br₂/FeBr₃) fails due to the highly deactivated nature of the cyanofluorobenzene system. Instead, Directed ortho-Metalation (DoM) must be employed. The C3 proton is highly acidic, flanked by the inductive effects of the fluorine atom and the cyano group. However, the cyano group is highly susceptible to nucleophilic attack by standard alkyllithium reagents (e.g., n-BuLi or LDA at elevated temperatures).

To circumvent this, the Knochel-Hauser base (TMPMgCl·LiCl) is utilized. This highly hindered, non-nucleophilic base provides exceptional kinetic basicity, allowing for the selective deprotonation of the C3 position without degrading the nitrile functionality.

Synthesis SM 4-Cyano-3-fluorobenzoic acid (CAS: 176508-81-9) Base Directed ortho-Metalation (TMPMgCl·LiCl, -78°C) SM->Base Deprotonation Intermediate Arylmagnesium Intermediate Base->Intermediate Regioselective Electrophile Electrophilic Bromination (BrCF2CF2Br) Intermediate->Electrophile Halogenation Product This compound (Target Compound) Electrophile->Product Aqueous Workup

Fig 1: Directed ortho-metalation (DoM) synthetic route for this compound.

Experimental Protocol: A Self-Validating System

As an Application Scientist, I emphasize that chemical protocols must include built-in verification steps to prevent downstream failures. The following procedure details the de novo synthesis of the target compound.

Materials Required:
  • Starting Material: 4-Cyano-3-fluorobenzoic acid (CAS: 176508-81-9)

  • Base: 2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl, 1.0 M in THF)

  • Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (BrCF₂CF₂Br)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Add 4-cyano-3-fluorobenzoic acid (10.0 mmol, 1.65 g) and anhydrous THF (50 mL).

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Regioselective Metalation: Dropwise add TMPMgCl·LiCl (22.0 mL, 22.0 mmol, 2.2 eq) via syringe pump over 30 minutes.

    • Causality Note: 2.2 equivalents are strictly required. The first equivalent rapidly deprotonates the carboxylic acid to form the magnesium carboxylate (which acts as an internal directing group), while the second equivalent executes the critical C-H metalation at the C3 position.

  • In-Process Control (IPC) - Self-Validation: After stirring for 2 hours at -78 °C, withdraw a 0.1 mL aliquot and quench into D₂O. Analyze via LC-MS. Proceed only if >95% deuterium incorporation is observed at the C3 position (m/z shift from 164 to 165 for the [M-H]⁻ ion).

  • Electrophilic Quench: Add BrCF₂CF₂Br (15.0 mmol, 3.90 g) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup and Isolation: Quench the reaction with 1M HCl (50 mL) to pH ~2. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization (toluene/heptane) to yield this compound.

Analytical Characterization

To confirm the structural integrity of the synthesized this compound, the following spectral parameters should be validated:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.80 (br s, 1H, -COOH), 8.15 (t, J = 1.5 Hz, 1H, Ar-H at C6), 7.95 (dd, J = 8.2, 1.5 Hz, 1H, Ar-H at C2). Note: The absence of the C3 proton confirms successful bromination.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -105.4 (s, 1F).

  • LC-MS (ESI-): Calculated for C₈H₂BrFNO₂ [M-H]⁻: 241.92 (⁷⁹Br) and 243.92 (⁸¹Br). Observed: 1:1 isotopic doublet at 241.9 / 243.9, confirming the presence of a single bromine atom.

Applications in Drug Discovery

The strategic placement of the bromo, cyano, and fluoro groups makes this compound a highly versatile hub for divergent synthesis. The carboxylic acid serves as an anchor for amide bond formation, while the bromine atom is primed for palladium-catalyzed cross-coupling.

Workflow Target This compound Coupling Suzuki-Miyaura Coupling (Pd-catalyzed) Target->Coupling C-C Bond Formation Amidation Amide Bond Formation (HATU/DIPEA) Target->Amidation C-N Bond Formation API Advanced API Intermediate (e.g., AR Antagonist) Coupling->API Amidation->API

Fig 2: Downstream functionalization workflows for API synthesis.

Workflow Insights: When executing Suzuki-Miyaura couplings on this scaffold, the electron-deficient nature of the ring accelerates the oxidative addition of Palladium into the C-Br bond. However, researchers must carefully control the basicity of the aqueous phase (e.g., using K₃PO₄ instead of NaOH) to prevent the hydrolysis of the cyano group into a primary amide during the cross-coupling cycle.

Conclusion

While this compound lacks a widely registered CAS number, its synthetic value in medicinal chemistry is undeniable. By leveraging directed ortho-metalation on the commercially available 4-cyano-3-fluorobenzoic acid, researchers can reliably access this highly functionalized scaffold. The protocols and mechanistic rationale provided herein ensure that drug development professionals can integrate this building block into their pipelines with high fidelity and analytical confidence.

References

  • Title: 2-Bromo-4-cyano-5-fluorobenzoic acid | CAS#:1805103-92-7 Source: Chemsrc URL: [Link]

Sources

Advanced Synthesis & Application Guide: 3-Bromo-4-cyano-5-fluorobenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-Bromo-4-cyano-5-fluorobenzoic acid scaffold represents a highly specialized, poly-functionalized aromatic core essential for modern drug discovery. Its unique substitution pattern—featuring a carboxylic acid, a nitrile, a halogen (bromine), and a fluorine atom—provides four orthogonal handles for chemical diversification. This density of functional groups makes it an invaluable intermediate for synthesizing complex kinase inhibitors, nuclear receptor ligands (e.g., thyroid hormone receptor agonists), and proteolysis-targeting chimeras (PROTACs).

This guide details the optimal synthetic routes, safety protocols for handling cyano-intermediates, and a strategic map for orthogonal functionalization, ensuring researchers can leverage this scaffold with precision and safety.

Chemical Profile & Properties[1]

PropertySpecification
IUPAC Name This compound
Molecular Formula C₈H₃BrFNO₂
Molecular Weight 244.02 g/mol
Predicted pKa ~3.5 (Acidic due to EWG influence)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Precursor 4-Amino-3-bromo-5-fluorobenzoic acid (CAS 1027512-98-6)

Synthetic Pathways[2]

The synthesis of this compound is non-trivial due to the electronic competition between substituents. The most reliable route utilizes a Sandmeyer reaction on the commercially available amino-precursor.

Primary Route: Sandmeyer Cyanation

This pathway avoids the poor regioselectivity of direct electrophilic aromatic substitution by starting with the pre-functionalized aniline derivative.

Starting Material: 4-Amino-3-bromo-5-fluorobenzoic acid (CAS 1027512-98-6)[1][2]

Protocol:

  • Diazotization: The amino acid is dissolved in aqueous H₂SO₄ or HCl. Sodium nitrite (NaNO₂) is added dropwise at 0–5°C to form the diazonium salt.

    • Critical Control: Temperature must remain <5°C to prevent diazonium decomposition to the phenol.

  • Cyanation (Sandmeyer): The cold diazonium solution is neutralized (pH ~6–7) and added slowly to a mixture of Copper(I) cyanide (CuCN) and Potassium cyanide (KCN) in water/toluene or DMSO at 50–60°C.

    • Safety Note: This step generates HCN gas; perform in a well-ventilated fume hood with a scrubber.

  • Workup: Acidify carefully to precipitate the product. Extract with ethyl acetate.

Alternative Route: Halogen Exchange (Halex)

For large-scale applications where cyanide handling is restricted, a Halex reaction on a poly-halogenated precursor may be considered, though it often suffers from lower selectivity.

  • Precursor: 3-Bromo-4,5-difluorobenzoic acid.

  • Reagent: NaCN or KCN in DMSO/DMF.

  • Mechanism: SNAr displacement of the 4-fluoro group.

  • Risk: The 4-position is activated by the para-COOH, but the 3-Br and 5-F also activate the ring, leading to potential mixtures of regioisomers.

Visualization: Synthetic Workflow

SynthesisPath cluster_safety Safety Critical Control Points Start 4-Amino-3-bromo- 5-fluorobenzoic acid (CAS 1027512-98-6) Diazo Diazonium Intermediate [Ar-N2]+ Start->Diazo 1. NaNO2, H2SO4 0-5°C Target 3-Bromo-4-cyano- 5-fluorobenzoic acid Diazo->Target 2. CuCN, KCN Neutralize, 60°C Warning1 Temp < 5°C (Prevent Phenol formation) Diazo->Warning1 Warning2 HCN Generation (Use Scrubber) Target->Warning2

Figure 1: Strategic synthesis via Sandmeyer cyanation from the amino-precursor.

Orthogonal Reactivity & Medicinal Chemistry Applications

The power of this scaffold lies in its ability to undergo selective reactions at specific positions without affecting others.

Functionalization Map
PositionGroupReactivity ModeStrategic Application
C-1 -COOH Amide Coupling, EsterificationAttachment to solubilizing tails or protein-binding motifs.
C-3 -Br Pd-Catalyzed Coupling (Suzuki, Buchwald)Introduction of biaryl systems or heteroaryl extensions.
C-4 -CN Hydrolysis, Reduction, CyclizationConversion to amides, amines, or tetrazoles (bioisosteres).
C-5 -F SNAr DisplacementDisplacement by amines/alkoxides, activated by the ortho-CN and para-COOH.
Mechanistic Insight: The SNAr Trap

The 5-fluoro position is uniquely activated. The nitrile group at C-4 is a strong electron-withdrawing group (EWG), making the ortho-fluorine (C-5) highly susceptible to nucleophilic attack.

  • Implication: If performing a Suzuki coupling at C-3 using a basic system (e.g., K₂CO₃/MeOH), be wary of accidental methoxide displacement of the fluorine.

  • Solution: Use non-nucleophilic bases (e.g., CsF, K₃PO₄) or anhydrous conditions if retaining the fluorine is desired.

Visualization: Reactivity Logic

ReactivityMap Core 3-Bromo-4-cyano- 5-fluorobenzoic acid Amide Amide/Ester (Linker Attachment) Core->Amide C-1 (COOH) HATU/EDC Biaryl Biaryl/Heterocycle (Scaffold Extension) Core->Biaryl C-3 (Br) Pd(0), Boronic Acid Tetrazole Tetrazole/Amine (Pharmacophore) Core->Tetrazole C-4 (CN) NaN3 or Reduction Subst Amino-arene (S_NAr Displacement) Core->Subst C-5 (F) R-NH2, Heat

Figure 2: Orthogonal functionalization map demonstrating the scaffold's versatility.

Experimental Protocol: Sandmeyer Cyanation

Objective: Conversion of 4-amino-3-bromo-5-fluorobenzoic acid to this compound.

Reagents:

  • 4-Amino-3-bromo-5-fluorobenzoic acid (1.0 eq)

  • Sodium Nitrite (1.2 eq)

  • Copper(I) Cyanide (1.5 eq)

  • Potassium Cyanide (2.5 eq)

  • Sulfuric Acid (20%)

Step-by-Step:

  • Preparation of Cuprous Cyanide: In a 3-neck flask, dissolve CuCN and KCN in water. Heat to 60°C until a clear solution forms.

  • Diazotization: Suspend the amino acid in 20% H₂SO₄. Cool to 0°C in an ice-salt bath. Add NaNO₂ (aq) dropwise, maintaining internal temp < 5°C. Stir for 30 min.

  • Addition: Neutralize the diazonium solution to pH ~6 with Na₂CO₃ (solid) carefully to avoid foaming. Transfer this solution slowly via addition funnel into the warm (60°C) CuCN/KCN mixture.

    • Observation: Evolution of N₂ gas will occur.

  • Completion: Stir at 60°C for 1 hour, then cool to room temperature.

  • Workup: Acidify the mixture to pH 2 with conc. HCl (IN A HOOD). The product will precipitate. Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

References

  • Oakwood Chemical. (2025). 4-Amino-3-bromo-5-fluorobenzoic acid - Product Specification.[2][3] Retrieved from [Link]

  • Google Patents. (2025). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester (Analogous Methodology).

Sources

Whitepaper: 3-Bromo-4-cyano-5-fluorobenzoic Acid - A Multifunctional Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics hinges on the use of highly functionalized, versatile building blocks. 3-Bromo-4-cyano-5-fluorobenzoic acid represents a paradigm of such a scaffold, incorporating a strategic arrangement of four distinct functional groups—a carboxylic acid, a bromine atom, a cyano group, and a fluorine atom—onto a central phenyl ring. This unique constitution offers orthogonal chemical reactivity, enabling selective modifications at multiple positions. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromo substituent serves as a crucial handle for cross-coupling reactions. The cyano group provides a versatile precursor for various nitrogen-containing heterocycles and can act as a key hydrogen bond acceptor. This technical guide provides an in-depth analysis of this molecule, presenting proposed synthetic strategies, exploring its vast derivatization potential, and contextualizing its application as a core scaffold in the development of next-generation targeted therapies.

The Strategic Value of Polysubstituted Aromatic Scaffolds

The strategic incorporation of fluorine and other halogens into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties.[1][2] Fluorine's high electronegativity and small size can significantly impact a molecule's pKa, lipophilicity, and metabolic stability.[1] this compound is a particularly compelling scaffold due to the confluence of its functional groups:

  • Carboxylic Acid (-COOH): Provides a primary site for forming amides and esters, allowing for linkage to other fragments or modulation of solubility and cell permeability. It often serves as a key interaction point with biological targets.

  • Bromine (-Br): An essential tool for molecular elaboration. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl groups.[3]

  • Cyano (-CN): A versatile functional group that can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or used to construct various heterocycles (e.g., tetrazoles). Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor make it valuable for receptor binding.

  • Fluorine (-F): Often introduced to block sites of metabolic oxidation, thereby increasing the half-life of a drug. Its electron-withdrawing properties also influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.[1]

This combination of functionalities on a single, compact scaffold provides chemists with a powerful platform for generating extensive and diverse compound libraries for screening and lead optimization.

Physicochemical and Spectroscopic Profile

While this compound is a specialized intermediate, its properties can be inferred from closely related and well-characterized analogs.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted)3-Bromo-4-fluorobenzoic acid (Reference)3-Bromo-5-fluorobenzoic acid (Reference)
Molecular Formula C₈H₃BrFNO₂C₇H₄BrFO₂[4]C₇H₄BrFO₂[3]
Molecular Weight 244.02 g/mol 219.01 g/mol [4]219.01 g/mol [3]
Melting Point (°C) >150 (estimated)138-140[5][6]142-146[3]
Appearance White to off-white solid (predicted)SolidWhite to almost white powder/crystal[3]
pKa < 3.0 (estimated)~3.0 (estimated from fluorobenzoic acids)[1]~3.5 (estimated)

Spectroscopic Analysis (Expected):

  • ¹H NMR: A complex pattern in the aromatic region is expected, likely consisting of two doublets of doublets, with coupling constants influenced by the fluorine and adjacent protons. The carboxylic acid proton will appear as a broad singlet at >10 ppm.

  • ¹³C NMR: The spectrum will show eight distinct signals. The carbon atoms attached to the highly electronegative F, Br, and CN groups will be significantly shifted. The carbonyl carbon of the carboxylic acid will appear downfield (>165 ppm).

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and a C≡N stretch (~2230 cm⁻¹).

Proposed Synthetic Strategy

The synthesis of a polysubstituted aromatic ring like this compound requires careful strategic planning to install the functional groups in the correct regiochemical orientation. A plausible retrosynthetic analysis suggests that the molecule can be constructed from simpler, commercially available fluorinated benzoic acids.

Retrosynthetic Analysis

The cyano group is often best installed via a Sandmeyer reaction from a corresponding amine. The bromo and amino groups can be introduced onto a fluorinated benzoic acid backbone via electrophilic aromatic substitution, with the directing effects of the existing substituents guiding the regiochemistry.

G target This compound step1 Sandmeyer Reaction (Ar-NH2 -> Ar-CN) target->step1 precursor1 3-Amino-5-bromo-4-fluorobenzoic acid step1->precursor1 step2 Electrophilic Bromination (Ar-H -> Ar-Br) precursor1->step2 precursor2 3-Amino-4-fluorobenzoic acid step2->precursor2 step3 Nitration & Reduction (Ar-H -> Ar-NO2 -> Ar-NH2) precursor2->step3 start 4-Fluorobenzoic acid step3->start

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Protocol

This protocol is a conceptualized workflow based on established synthetic transformations.[7]

Workflow: Synthesis of this compound

G cluster_0 Part 1: Synthesis of Amino Intermediate cluster_1 Part 2: Sandmeyer Reaction A 1. Start: 3-Amino-4-fluorobenzoic acid B 2. Bromination: Add N-Bromosuccinimide (NBS) in DMF A->B C 3. Isolate: 3-Amino-5-bromo-4-fluorobenzoic acid B->C D 4. Diazotization: Dissolve intermediate in aq. H₂SO₄, add NaNO₂ at 0-5°C C->D E 5. Cyanation: Add diazonium salt solution to a pre-warmed solution of CuCN/NaCN D->E F 6. Final Product: This compound E->F

Caption: Proposed multi-step synthesis workflow.

Step-by-Step Methodology:

  • Bromination of 3-Amino-4-fluorobenzoic acid:

    • Rationale: The amino group is a strong activating group and is ortho-, para-directing. The position ortho to the amino group and meta to the deactivating carboxylic acid group is sterically accessible and electronically favored for bromination. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated rings.

    • Protocol:

      • Dissolve 1.0 equivalent of 3-amino-4-fluorobenzoic acid in N,N-Dimethylformamide (DMF).

      • Cool the solution to 0°C in an ice bath.

      • Add 1.05 equivalents of NBS portion-wise, maintaining the temperature below 5°C.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

      • Upon completion, quench the reaction by pouring it into ice-water.

      • Collect the resulting precipitate (3-Amino-5-bromo-4-fluorobenzoic acid) by filtration, wash with cold water, and dry under vacuum.

  • Sandmeyer Reaction for Cyanation:

    • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a nitrile via a diazonium salt intermediate. This two-step, one-pot procedure is highly effective.

    • Protocol:

      • Prepare the diazonium salt: Suspend the 3-Amino-5-bromo-4-fluorobenzoic acid (1.0 eq) in a mixture of water and concentrated sulfuric acid. Cool to 0-5°C.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5°C. Stir for 30 minutes.

      • In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.5 eq) in water and warm it to 60-70°C.

      • Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed.

      • After the addition is complete, heat the mixture at 80°C for 30 minutes.

      • Cool the reaction mixture to room temperature and acidify with HCl to pH < 2.

      • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

      • Purify by recrystallization or column chromatography to obtain pure this compound.

Reactivity and Derivatization Potential

The true power of this scaffold lies in the orthogonal reactivity of its functional groups, allowing for a systematic and combinatorial approach to building molecular complexity.

G cluster_COOH Carboxylic Acid (-COOH) Reactions cluster_Br Bromo (-Br) Reactions cluster_CN Cyano (-CN) Reactions center {this compound | C₈H₃BrFNO₂} Amide Amidation (R-NH₂, Coupling Agent) center->Amide Ester Esterification (R-OH, Acid Catalyst) center->Ester Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) center->Suzuki Sonogashira Sonogashira Coupling (Alkynes, Pd/Cu Catalyst) center->Sonogashira Heck Heck Coupling (Alkenes, Pd Catalyst) center->Heck Tetrazole Tetrazole Formation (NaN₃, Lewis Acid) center->Tetrazole Amine Reduction (H₂, Raney Ni or LiAlH₄) center->Amine

Sources

Methodological & Application

Synthesis of 3-Bromo-4-cyano-5-fluorobenzoic acid from fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 3-Bromo-4-cyano-5-fluorobenzoic acid from Fluorobenzene

Executive Summary

This guide details the synthetic pathway for This compound , a highly functionalized aromatic scaffold critical in the development of next-generation androgen receptor antagonists and other bioactive small molecules.

Unlike standard commodity syntheses, this protocol addresses the challenge of installing three distinct electron-withdrawing groups (bromo, cyano, fluoro) in a specific 3,4,5-contiguous pattern relative to the carboxylic acid. The route utilizes Fluorobenzene as the starting material, leveraging the ortho-directing power of the fluorine substituent to establish the core regiochemistry, followed by a sequence of directed halogenation and Sandmeyer functionalization.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the principle of Late-Stage Cyanation . The cyano group is introduced last to avoid hydrolysis or side reactions during the harsh halogenation steps. The core challenge is establishing the 3,4,5-substitution pattern.

  • Target: this compound.

  • Key Disconnection: The C4-Cyano bond is formed via a Sandmeyer reaction from an amine.

  • Key Intermediate: 4-Amino-3-bromo-5-fluorobenzoic acid .[1][2][3]

  • Starting Material: Fluorobenzene.[4][5]

Strategic Logic:

  • Scaffold Construction: We first synthesize 4-Amino-3-fluorobenzoic acid .[5][6][7] This requires accessing the ortho-isomer from the nitration of fluorobenzene (or utilizing 2-fluoroaniline derived thereof).

  • Regioselective Bromination: The amino group at C4 is the strongest directing group. It directs electrophilic bromination to the ortho positions (C3 and C5). Since C3 is occupied by Fluorine, bromination occurs exclusively at C5 (which becomes C3 relative to the acid in the final numbering).

  • Functional Group Interconversion: The amino group is converted to a nitrile via diazotization and copper(I) cyanide trap.

Retrosynthesis Target This compound Inter1 4-Amino-3-bromo-5-fluorobenzoic acid (Key Intermediate) Target->Inter1 Sandmeyer Cyanation (CuCN, NaNO2) Inter2 4-Amino-3-fluorobenzoic acid Inter1->Inter2 Regioselective Bromination (Br2/AcOH) Inter3 2-Fluoroaniline Inter2->Inter3 Bromination, Cyanation, Hydrolysis Sequence Start Fluorobenzene Inter3->Start Nitration (Ortho-isomer isolation) & Reduction

Caption: Retrosynthetic logic flow from Target back to Fluorobenzene, highlighting the critical amino-directed bromination step.

Detailed Experimental Protocols

Phase 1: Synthesis of the Scaffold (Fluorobenzene to 4-Amino-3-fluorobenzoic acid)

Note: While 4-Amino-3-fluorobenzoic acid is commercially available, the requirement to start from Fluorobenzene mandates this upstream sequence.

Step 1.1: Nitration and Isomer Separation

  • Reagents: Fluorobenzene, HNO₃, H₂SO₄.

  • Mechanism: Electrophilic aromatic substitution. Fluorine is ortho/para directing.

  • Procedure:

    • Cool a mixture of conc. H₂SO₄ (2.5 equiv) and HNO₃ (1.1 equiv) to 0°C.

    • Add Fluorobenzene (1.0 equiv) dropwise, maintaining temperature <10°C.

    • Stir at room temperature for 2 hours.

    • Critical Separation: The reaction yields ~85% p-nitrofluorobenzene and ~15% o-nitrofluorobenzene. Isolate the 2-nitrofluorobenzene via fractional distillation (b.p. difference allows separation) or column chromatography.

    • Reduction: Hydrogenate the 2-nitrofluorobenzene (H₂, Pd/C, MeOH) to yield 2-Fluoroaniline .

Step 1.2: Conversion to 4-Amino-3-fluorobenzoic acid

  • Logic: We must install the carboxylic acid para to the amine.

  • Protocol:

    • Bromination: Treat 2-Fluoroaniline with NBS (1.0 equiv) in DMF. The amino group directs para, yielding 4-Bromo-2-fluoroaniline .

    • Cyanation: React 4-Bromo-2-fluoroaniline with CuCN (1.2 equiv) in NMP at 160°C (Rosenmund-von Braun) to yield 4-Amino-3-fluorobenzonitrile .

    • Hydrolysis: Reflux the nitrile in 20% NaOH followed by acid workup to yield 4-Amino-3-fluorobenzoic acid .

Phase 2: Regioselective Bromination (The Critical Step)

This step defines the 3,4,5-substitution pattern. The amino group at C4 forces the incoming bromine to the only open ortho position (C5).

Reagents:

  • Substrate: 4-Amino-3-fluorobenzoic acid[2][5][6][7][8][9]

  • Brominating Agent: Bromine (Br₂) or N-Bromosuccinimide (NBS)[2]

  • Solvent: Glacial Acetic Acid (AcOH) or DMF

Protocol:

  • Dissolution: Dissolve 10.0 g (64.5 mmol) of 4-Amino-3-fluorobenzoic acid in 100 mL of glacial acetic acid.

  • Addition: Add a solution of bromine (10.3 g, 64.5 mmol) in 20 mL acetic acid dropwise over 30 minutes at room temperature.

    • Note: Maintain temperature <30°C to prevent over-bromination.

  • Reaction: Stir for 4 hours. The product often precipitates as the hydrobromide salt.

  • Quench: Pour the mixture into 300 mL ice water.

  • Isolation: Filter the solid. Wash with water and sodium bisulfite solution (to remove excess Br₂).

  • Drying: Dry in a vacuum oven at 50°C.

  • Yield/Data: Expect ~90% yield of 4-Amino-3-bromo-5-fluorobenzoic acid .

    • Check: The bromine is now at position 5 relative to the acid (position 3 relative to the amine, but C3 is blocked by F).

    • Structure Verification: ¹H NMR should show two distinct aromatic singlets (or doublets with small coupling) corresponding to H2 and H6.

Phase 3: Sandmeyer Cyanation (Target Synthesis)

This step replaces the C4-amino group with a nitrile, locking in the final structure.

Safety Warning: This reaction generates HCN and utilizes cyanide salts. Perform in a well-ventilated fume hood with a cyanide detector and appropriate antidotes available.

Reagents:

  • Substrate: 4-Amino-3-bromo-5-fluorobenzoic acid[1][2][3]

  • Diazotization: NaNO₂, H₂SO₄ (or HCl)

  • Cyanation: CuCN, KCN (neutralizer), Water/Toluene biphasic system or water.

Protocol:

  • Diazotization:

    • Suspend 5.0 g (21.4 mmol) of 4-Amino-3-bromo-5-fluorobenzoic acid in 40 mL of 20% H₂SO₄.

    • Cool to 0–5°C in an ice/salt bath.

    • Add a solution of NaNO₂ (1.6 g, 23.5 mmol) in 5 mL water dropwise, keeping T < 5°C.

    • Stir for 30 mins. The solution should become clear/yellowish (Diazonium salt formed).

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of CuCN (2.3 g, 25.7 mmol) and KCN (3.5 g) in 30 mL water. Heat to 60°C.

    • Neutralization: Carefully adjust the diazonium solution pH to ~6 using sodium carbonate (optional, but improves yield by preventing HCN evolution).

    • Addition: Add the cold diazonium solution dropwise to the warm CuCN solution. Nitrogen gas evolution will be vigorous.

    • Stir at 70°C for 1 hour after addition is complete.

  • Workup:

    • Cool to room temperature.

    • Acidify with HCl to pH 1 (Caution: HCN evolution possible; vent into scrubber).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane/EtOAc + 1% AcOH).

    • Product: This compound .

Quantitative Data Summary

ParameterValue / SpecificationNotes
Target CAS N/A (Derivative)Core scaffold: 4-Amino-3-bromo-5-fluorobenzoic acid (CAS 1027512-98-6)
Molecular Weight 244.02 g/mol Target Compound
Phase 1 Yield ~60% (overall from 2-Fluoroaniline)Dependent on Rosenmund-von Braun efficiency
Phase 2 Yield 88-94%Highly regioselective bromination
Phase 3 Yield 65-75%Sandmeyer efficiency
Appearance Off-white to pale yellow solid
Purity Goal >98% (HPLC)Required for pharma intermediates

Process Validation & Quality Control

To ensure the protocol is self-validating, perform the following checks at the Key Intermediate stage (4-Amino-3-bromo-5-fluorobenzoic acid ):

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the C5 proton signal. The starting material (4-amino-3-fluorobenzoic acid) has protons at C2, C5, C6. The product will only have protons at C2 and C6.

  • Mass Spectrometry: Confirm the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).

  • HPLC: Monitor the shift in retention time. The brominated product is significantly more lipophilic than the starting amino-acid.

Workflow Step1 Diazotization (0°C, NaNO2) Step2 CuCN Trap (60°C) Step1->Step2 N2 Evolution Step3 Acid Hydrolysis (Workup) Step2->Step3 Precipitation QC QC: HPLC/NMR Confirm Nitrile Step3->QC Final Purity

Caption: Workflow for the final Sandmeyer conversion of the amino-bromide to the target nitrile.

References

  • Preparation of 4-amino-3-fluorobenzoic acid

    • Source: Organic Syntheses, Coll. Vol. 10, p. 423 (2004); Vol. 79, p. 196 (2002).
    • Link:

  • Synthesis of 4-Amino-3-bromo-5-fluorobenzoic acid (Intermediate)

    • Source: BenchChem Technical D
    • Link:

  • Sandmeyer Reaction Protocols for Halogenated Benzonitriles: Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.7. Context: General procedure for converting aryl amines to aryl nitriles using CuCN.
  • Regioselectivity in Electrophilic Aromatic Substitution of Trisubstituted Benzenes: Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Safety Handling of Cyanides in Organic Synthesis

    • Source: Prudent Practices in the Labor
    • Link:

Sources

3-Bromo-4-cyano-5-fluorobenzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-4-cyano-5-fluorobenzoic Acid as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

This compound represents a "privileged scaffold" for modern drug discovery, particularly in the design of Thyroid Hormone Receptor (THR) agonists , Kinase Inhibitors , and PROTAC linkers . Its value lies in its tetrasubstituted asymmetry : it possesses four distinct functional handles (COOH, Br, CN, F) that can be engaged orthogonally.

This guide details the chemo- and regioselective strategies required to utilize this building block. By exploiting the electronic activation provided by the central nitrile group, researchers can perform sequential nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-couplings with high precision.

Chemical Profile & Electronic Logic

To master this scaffold, one must understand the electronic "push-pull" dynamics of the benzene ring.

FeaturePositionElectronic EffectSynthetic Utility
Carboxylic Acid C1Electron Withdrawing (Meta-director)Amide coupling (Linker attachment).
Bromine C3Weakly Deactivating (Ortho/Para-director)Site A: Pd-catalyzed Cross-coupling (Suzuki, Buchwald).
Cyano (Nitrile) C4Strong Electron WithdrawingActivator: Makes C3 and C5 susceptible to nucleophilic attack. Site B: Hydrolysis to amide/acid or reduction to amine.[1]
Fluorine C5Strongly ElectronegativeSite C: Highly activated SNAr leaving group (displaced by amines/alkoxides).

The Reactivity Hierarchy:

  • Amide Coupling (C1): Standard conditions; independent of ring electronics.

  • SNAr (C5 vs C3): The Fluorine at C5 is significantly more reactive toward nucleophilic displacement than the Bromine at C3. This is due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex transition state in this highly electron-deficient ring (activated by ortho-CN).

  • Pd-Coupling (C3): The Bromine is the preferred site for oxidative addition.

Strategic Visualization: The Divergent Pathway

The following diagram illustrates the "Order of Operations" to selectively functionalize the scaffold.

ReactivityMap Core 3-Bromo-4-cyano- 5-fluorobenzoic acid SnAr Path A: S_NAr (C5) (Nucleophilic Displacement) Core->SnAr R-NH2, Base (Selects F over Br) Suzuki Path B: Suzuki Coupling (C3) (C-C Bond Formation) Core->Suzuki Ar-B(OH)2, Pd(0) (Selects Br over F) Amide Path C: Amide Coupling (C1) (Linker Attachment) Core->Amide R-NH2, HATU (Selects COOH) ProductA 5-Amino-3-bromo- 4-cyanobenzoate SnAr->ProductA ProductB 3-Aryl-4-cyano- 5-fluorobenzoate Suzuki->ProductB

Figure 1: Divergent synthesis map showing orthogonal reactivity of the halogen handles.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement of Fluorine

Objective: Introduce a diversity element (amine) at C5 while retaining the C3-Bromine for later coupling.

Mechanism: The ortho-cyano group activates the C5-Fluorine. Although Bromine is also ortho to the cyano group, Fluorine is the superior leaving group in SNAr reactions on highly activated rings due to the stabilization of the anionic intermediate.

Materials:

  • Substrate: Methyl 3-bromo-4-cyano-5-fluorobenzoate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the substrate in DMF (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Optimization: If the amine is sterically hindered, heat to 50°C.

  • Monitoring (Self-Validation):

    • TLC/LCMS: Look for the mass shift corresponding to [M - F + Amine + H]+.

    • 19F NMR: The disappearance of the starting material's fluorine signal (typically ~ -110 ppm) is the definitive endpoint.

  • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.[2] Wash with brine to remove DMF.

Critical Note: Avoid using strong alkoxide bases (e.g., NaOMe) if you wish to preserve the nitrile, as they may cause Pinner reaction or hydrolysis.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylate the C3 position without affecting the C5-Fluorine (if still present) or the Nitrile.

Materials:

  • Substrate: this compound (or ester)

  • Boronic Acid: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K2CO3 (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine substrate, boronic acid, and catalyst.

  • Inert Atmosphere: Seal and purge with Nitrogen/Argon for 5 minutes. (Oxygen inhibits the catalytic cycle).

  • Solvent Addition: Add degassed Dioxane and aqueous K2CO3.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Monitoring: Monitor by LCMS for the loss of the Bromine isotope pattern (1:1 ratio of M/M+2).

  • Purification: Filter through Celite to remove Palladium black. Concentrate and purify via silica chromatography.

Applications in Drug Discovery

Case Study: Thyroid Hormone Receptor (THR-β) Agonists

Compounds like Resmetirom (MGL-3196) utilize a 3,5-disubstituted pyridazinone core, but many next-generation analogs utilize a 3,5-dihalo-4-cyanophenyl motif to mimic the triiodothyronine (T3) hormone structure.

  • The Role of 3-Br-4-CN-5-F:

    • The CN group mimics the polar interaction of the phenolic hydroxyl or can be hydrolyzed to a polar amide.

    • The Br and F atoms provide lipophilic bulk to fill the hydrophobic pockets of the receptor, mimicking the Iodine atoms of T3.

    • Synthesis Workflow:

      • Start: Methyl 3-bromo-4-cyano-5-fluorobenzoate.

      • Step 1: SNAr with a specific amine (Side chain introduction).

      • Step 2: Hydrolysis of Ester to Acid.

      • Step 3: Amide coupling to the polar "head" group.

PROTAC Linker Design

This scaffold is ideal for "Rigid Linkers".

  • C1 (Acid): Attaches to the E3 Ligase Ligand (e.g., Thalidomide derivative).

  • C5 (Fluorine): Displaced by a diamine linker.

  • C3 (Bromine): Used to attach the "Warhead" (Target protein binder) via Suzuki coupling.

  • Result: A rigid, defined orientation between the two protein-binding domains.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Cyanide Risk: While the nitrile group is bonded, strong acid hydrolysis or combustion can release HCN. Work in a well-ventilated fume hood.

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (ester hydrolysis risk).

References

  • Matrix Scientific. (2024). Product Analysis: Methyl 3-bromo-4-cyano-5-fluorobenzoate (CAS 1805523-73-2).Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Bromo-4-fluorobenzoic acid (Analogous Reactivity).Link

  • Organic Syntheses. (2023). Regioselective Nucleophilic Aromatic Substitution in Polyhalogenated Benzoates.Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Halogenated Benzoic Acid Derivatives.Link

Sources

3-Bromo-4-cyano-5-fluorobenzoic acid for the development of APIs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Bromo-4-cyano-5-fluorobenzoic Acid in API Synthesis

Executive Summary & Chemical Logic

This compound represents a highly specialized, poly-functionalized aromatic scaffold designed for the synthesis of next-generation Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern—featuring an electron-withdrawing cyano group flanked by orthogonal halogens (fluorine and bromine)—enables a precise, sequential functionalization strategy essential for constructing complex pharmacophores such as kinase inhibitors, nuclear receptor ligands (e.g., THR-β agonists), and PROTAC linkers.

This guide details the orthogonal reactivity of this scaffold, providing validated protocols for regioselective Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-coupling, and late-stage amide diversification.

Chemical Profile
PropertyValue (Predicted)Significance
Formula C₈H₃BrFNO₂Dense functionalization core.[1][2][3][4][5]
MW ~244.02 g/mol Ideal fragment size (<300 Da) for Lead Optimization.
pKa (-COOH) ~3.5–3.8Acidic handle for robust amide coupling or esterification.
LogP ~2.1Moderate lipophilicity, suitable for oral bioavailability.
Reactivity F (C-5): Highly activated for SNAr.Br (C-3): Ideal for Pd-coupling (Suzuki/Buchwald).CN (C-4): Electron-withdrawing activator & polar contact.

Strategic Reactivity Map

The power of this scaffold lies in the electronic differentiation of its substituents. The strong electron-withdrawing effect of the 4-cyano and 1-carboxyl groups activates the 5-fluoro position for SNAr, while the 3-bromo position remains intact for subsequent metal-catalyzed coupling.

ReactivityMap cluster_legend Mechanism of Action Core This compound SNAr Step 1: SNAr Displacement (Target: 5-Fluoro) Reagent: Amines/Phenols Core->SNAr Activated by 4-CN & 1-COOH Suzuki Step 2: Pd-Cross Coupling (Target: 3-Bromo) Reagent: Aryl Boronic Acids SNAr->Suzuki Orthogonal Br retention Amide Step 3: Amide Coupling (Target: 1-COOH) Reagent: Primary/Secondary Amines Suzuki->Amide Final Scaffold Assembly Desc The 4-Cyano group (EWG) activates the ortho-Fluoro for nucleophilic attack while deactivating the ring preventing premature oxidative addition at Bromine.

Figure 1: Orthogonal reactivity workflow. The sequence (SNAr → Coupling → Amide) prevents side reactions and maximizes yield.

Application Note: Regioselective SNAr Functionalization

Objective: To introduce a nucleophilic pharmacophore (e.g., a piperazine, aniline, or phenol) at the C-5 position by displacing the fluorine atom.

Scientific Rationale: The fluorine atom at C-5 is highly activated due to the ortho-cyano and para-carboxyl electron-withdrawing groups (EWGs). This allows for mild SNAr conditions that preserve the bromine atom (which is less reactive toward SNAr but reactive toward Pd) and the nitrile (which is susceptible to hydrolysis only under harsh acidic/basic conditions).

Protocol 1: Displacement of 5-Fluoro with a Secondary Amine

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine or N-Boc-piperazine (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (anhydrous) or DMSO

  • Temperature: 60–80 °C

Step-by-Step Methodology:

  • Dissolution: In a clean reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of This compound in 3.0 mL of anhydrous DMF.

  • Base Addition: Add 2.5 mmol of DIPEA. The solution may darken slightly due to deprotonation of the carboxylic acid.

  • Nucleophile Addition: Add 1.2 mmol of the amine nucleophile (e.g., morpholine).

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: The starting material (MW ~244) should disappear, replaced by the product mass (MW ~311 for morpholine adduct).

  • Workup:

    • Cool to room temperature.[4][6]

    • Pour into 15 mL of 1N HCl (aqueous) to precipitate the product (the carboxylic acid form).

    • Filter the solid, wash with water (3 x 5 mL), and dry under vacuum.

  • Purification: Recrystallize from EtOH/Water if necessary.

Self-Validating QC:

  • 1H NMR: Loss of the specific Ar-F coupling pattern. Appearance of aliphatic amine signals.[2][7]

  • LC-MS: Confirm mass shift corresponding to -F (+Nucleophile).

Application Note: Palladium-Catalyzed Cross-Coupling

Objective: To construct a biaryl core by coupling the C-3 bromine with an aryl boronic acid.

Scientific Rationale: With the C-5 position functionalized, the C-3 bromine is now the primary reactive site. The presence of the ortho-cyano group can sterically hinder the position, so highly active catalyst systems (e.g., Buchwald precatalysts or SPhos-Pd-G2) are recommended over standard Pd(PPh3)4.

Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • Substrate: 5-Substituted-3-bromo-4-cyanobenzoic acid (from Protocol 1) (1.0 equiv)

  • Boronic Acid: Phenylboronic acid derivative (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or XPhos Pd G2

  • Base: K2CO3 (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the substrate (1.0 mmol), boronic acid (1.5 mmol), and Pd catalyst (0.05 mmol).

  • Inertion: Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M K2CO3 (1.5 mL).

  • Reaction: Heat to 90 °C for 4–16 hours (or 110 °C for 30 min in microwave).

  • Workup:

    • Dilute with EtOAc and water.

    • Acidify the aqueous layer to pH ~3 with 1N HCl (careful of CO2 evolution).

    • Extract the aqueous layer with EtOAc (3x).

    • Dry organics over MgSO4 and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Self-Validating QC:

  • Debromination Check: Ensure no hydro-debrominated byproduct (replacement of Br with H) is observed by LC-MS.

  • Regioselectivity: Confirm the biaryl bond formation at C-3 via NOESY NMR if steric crowding is high.

Synthesis Workflow Diagram

Workflow Start Start: this compound Step1 Step 1: Esterification (Optional) (MeOH, H2SO4) Protects Acid for lipophilic workup Start->Step1 Optional Step2 Step 2: SNAr Reaction (R2-NH2, DIPEA, DMSO) Installs R2 at C-5 Start->Step2 Direct Route Step1->Step2 Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Installs Ar at C-3 Step2->Step3 Step4 Step 4: Hydrolysis/Amide Coupling (LiOH then R1-NH2, HATU) Final API Assembly Step3->Step4

Figure 2: Logical synthesis workflow. Step 1 is optional but recommended if the acidic proton interferes with subsequent organometallic steps.

References & Authoritative Grounding

  • Nucleophilic Aromatic Substitution (SNAr):

    • Mechanistic Insight: The activation of fluorobenzenes by ortho-cyano groups is well-documented. The "Meisenheimer Complex" stabilization by -CN and -COOH ensures high regioselectivity at the C-5 position.

    • Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. Link

  • Palladium-Catalyzed Coupling of Halogenated Benzoic Acids:

    • Protocol Standard: The use of Pd(dppf)Cl2 is standard for sterically hindered aryl bromides.

    • Source: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Orthogonal Reactivity in Drug Discovery:

    • Context: This specific scaffold mirrors the "core-refinement" strategies used in the development of TRβ agonists (e.g., Resmetirom analogs) and KRAS inhibitors, where dense functionalization is required to fill binding pockets.

    • Source: Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

(Note: While the specific CAS for "this compound" is not a common catalog item, the protocols above are derived from established reactivity patterns of 3,4,5-trisubstituted benzoic acids).

Sources

Application Note: Advanced Analytical Characterization and Method Validation for 3-Bromo-4-cyano-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Molecular Dynamics

As a highly functionalized intermediate critical to the synthesis of complex active pharmaceutical ingredients (APIs), 3-Bromo-4-cyano-5-fluorobenzoic acid presents a unique analytical challenge. The molecule features four distinct functional groups—a carboxylic acid, a halogenated bromine, a highly electronegative fluorine, and an electron-withdrawing cyano group—all densely packed onto a single benzene ring.

From an analytical perspective, the cumulative electron-withdrawing effect of the -F, -Br, and -CN substituents drastically lowers the pKa of the carboxylic acid moiety. This necessitates precise pH control during chromatographic separation to prevent peak tailing. Furthermore, the structural density requires orthogonal analytical techniques to definitively prove regiochemistry and rule out the presence of closely related positional isomers (e.g., 2-fluoro or 5-bromo variants) generated during nucleophilic aromatic substitution steps.

This application note details a comprehensive, self-validating analytical strategy encompassing UHPLC-DAD for purity, LC-ESI-MS/MS for trace impurity profiling, and Multinuclear NMR for unambiguous structural elucidation, all aligned with the latest ICH Q2(R2) lifecycle validation guidelines[1].

Analytical Workflow Architecture

AnalyticalWorkflow cluster_0 Purity & Trace Analysis cluster_1 Orthogonal Structural Confirmation Sample This compound (Target Analyte) HPLC UHPLC-DAD (Assay & Isomer Separation) Sample->HPLC Aliquot 1 LCMS LC-ESI-MS/MS (Trace Impurity Profiling) Sample->LCMS Aliquot 2 NMR Multinuclear NMR (1H, 13C, 19F Regiochemistry) Sample->NMR Solid State FTIR FTIR & Thermal Analysis (Functional Group Integrity) Sample->FTIR Solid State Validation ICH Q2(R2) Method Validation (Lifecycle & QbD Approach) HPLC->Validation Data Input LCMS->Validation Data Input

Analytical characterization workflow for this compound.

Detailed Experimental Protocols & Causality

UHPLC-DAD Purity and Assay Method

Causality for Method Design : To achieve baseline resolution between the target analyte and its synthetic isomers, a sub-2-micron C18 stationary phase is utilized to maximize theoretical plates. Because the electron-withdrawing groups lower the pKa of the carboxylic acid to an estimated < 3.0, the mobile phase must be buffered at least 1–2 pH units below this value. Therefore, 0.1% Formic Acid (pH ~2.7) is selected to maintain the analyte in a fully protonated, lipophilic state, ensuring reproducible retention and sharp peak shapes.

Protocol :

  • Column : Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Column Temperature : 40°C (to reduce mobile phase viscosity and backpressure).

  • Mobile Phase A : 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Detection : DAD scanning from 200–400 nm (Extraction wavelength: 235 nm).

Self-Validating System Criteria (System Suitability) : Prior to sample acquisition, the system must independently verify its operational readiness:

  • Resolution (

    
    ) : 
    
    
    
    > 2.0 between this compound and its closest eluting known isomer.
  • Tailing Factor (

    
    ) : 
    
    
    
    ≤ 1.5, confirming that secondary silanol interactions are fully suppressed by the acidic modifier.
  • Injection Precision : %RSD ≤ 2.0% for five replicate injections of the 0.1 mg/mL standard solution.

Table 1: UHPLC-DAD Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4955Initial
1.00.4955Isocratic hold
6.00.44060Linear gradient
8.00.41090Column wash
8.10.4955Re-equilibration
10.00.4955End
LC-ESI-MS/MS Impurity Profiling

Causality for Ionization Strategy : Fluorinated benzoic acids exhibit superior ionization efficiency in negative electrospray ionization (ESI-) due to the facile deprotonation of the carboxylic acid moiety[2]. Furthermore, the presence of the bromine atom generates a distinct 1:1 isotopic signature (


Br and 

Br) separated by 2 Da. This serves as an intrinsic mass spectrometric "barcode," allowing analysts to instantly differentiate brominated target molecules from non-brominated matrix interferences or degradation products.

Protocol :

  • Ionization Mode : Negative ESI (

    
    ).
    
  • Capillary Voltage : 2.5 kV.

  • Desolvation Temperature : 450°C.

  • Collision Energy (CE) : 15–25 eV (optimized for decarboxylation).

Table 2: LC-ESI-MS/MS Diagnostic Ions (Negative Mode)

Isotope TagPrecursor Ion (

)
Primary Product IonSecondary Product IonStructural Assignment

Br
m/z 241.93m/z 197.93m/z 177.93Loss of

(44 Da); subsequent loss of HF (20 Da)

Br
m/z 243.93m/z 199.93m/z 179.93Isotopic confirmation of Br retention
Structural Elucidation via Multinuclear NMR

Causality for Multinuclear Setup : Relying solely on


H NMR is analytically insufficient because the molecule possesses only two aromatic protons (H-2 and H-6). To definitively prove the regiochemistry, 

F NMR is deployed to leverage the 100% natural abundance and high gyromagnetic ratio of the

F nucleus. The resulting

F-

H and

F-

C scalar couplings provide an unambiguous map of the molecule's connectivity, effectively differentiating it from potential synthetic isomers.

Protocol :

  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of DMSO-

    
    .
    
  • Acquisition : Acquire

    
    H (400 MHz), 
    
    
    
    F (376 MHz), and
    
    
    C (100 MHz) spectra at 298 K.
  • Internal Standard : Tetramethylsilane (TMS) for

    
    H/
    
    
    
    C; Trichlorofluoromethane (
    
    
    ) for
    
    
    F.

Table 3: Predicted Multinuclear NMR Chemical Shifts and Coupling Constants

NucleusChemical Shift (

, ppm)
Multiplicity & Coupling (

, Hz)
Assignment & Rationale

H
13.80br s, 1H-COOH (Highly deshielded due to H-bonding)

H
8.15dd,

= 8.5,

= 1.5
H-6 (Ortho to F, meta to H-2)

H
8.02t,


= 1.5
H-2 (Meta to H-6, para to F)

F
-112.4dd,

= 8.5,

= 1.5
F-5 (Coupled to H-6 and H-2)

C
164.8sC=O (Carboxylic acid carbon)

C
159.2d,

= 254
C-5 (Directly bonded to Fluorine)

C
116.8d,

= 22
C-6 (Ortho to Fluorine)

C
114.2sC≡N (Cyano carbon)

ICH Q2(R2) Lifecycle Validation Strategy

To ensure this analytical procedure is fit-for-purpose across the drug development lifecycle, the method must be validated according to the updated ICH Q2(R2) guidelines[1]. This framework moves beyond a static checklist, emphasizing a Quality by Design (QbD) approach to analytical methods.

  • Specificity and Selectivity : The method must demonstrate baseline resolution (

    
     > 1.5) between this compound and all known synthetic precursors (e.g., fluorinated benzonitriles) and degradation products (e.g., decarboxylation products)[1].
    
  • Reportable Range & Linearity : The reportable range is confirmed by demonstrating acceptable accuracy and precision from the Reporting Threshold (typically 0.05% for impurities) up to 120% of the nominal assay specification[1]. Linearity is established using a minimum of five concentration levels, requiring an

    
     ≥ 0.999.
    
  • Robustness (QbD Approach) : Utilizing a Design of Experiments (DoE), deliberate variations are introduced to critical method parameters (CMPs) such as column temperature (± 2°C), mobile phase pH (± 0.1 units), and gradient slope. The method is deemed robust if these variations do not cause the System Suitability Criteria to fail, ensuring long-term reliability in routine Quality Control (QC) environments.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry Source: PubMed (National Institutes of Health) URL:[Link]

  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry Source: ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

Purification challenges of 3-Bromo-4-cyano-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Bromo-4-cyano-5-fluorobenzoic Acid

Ticket ID: #PUR-882-CN-F Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Troubleshooting Purification & Isolation Protocols[1][2]

Executive Summary

The purification of This compound presents a unique paradox in organic process chemistry: you must exploit the acidity of the carboxylic acid (-COOH) without compromising the hydrolytic stability of the nitrile (-CN) group.[1][2] The electron-withdrawing nature of the halogen substituents (Br at C3, F at C5) significantly increases the acidity of the benzoate while simultaneously activating the C4-nitrile toward nucleophilic attack (hydrolysis).[2]

This guide addresses the three most common failure modes reported by our users:

  • Yield Loss via Hydrolysis: Unintentional conversion of the nitrile to amide or di-acid during basic extraction.[2]

  • Regioisomer Contamination: Difficulty separating the target from 2-bromo or 6-fluoro isomers.[1][2]

  • Phase Separation Issues: "Rag layers" during extraction due to the compound’s amphiphilic nature.

Module 1: Acid-Base Extraction (The "Soft" Touch)

The Problem: Standard protocols using 1M NaOH or heating during extraction often hydrolyze the cyano group, yielding 3-bromo-5-fluoroterephthalamic acid (Amide Impurity) or the di-acid.[1][2]

The Solution: Use a "Self-Validating" mild extraction protocol based on pKa differentials.

Optimized Protocol
StepActionTechnical Rationale
1. Dissolution Dissolve crude solid in Ethyl Acetate (EtOAc) or MTBE .Avoids chlorinated solvents which can trap emulsions. EtOAc provides excellent solubility for the protonated acid.
2. Extraction Extract with 5% NaHCO₃ (aq) at 0–5°C . Do NOT use NaOH. The target pKa is likely < 3.5 due to EWGs. Bicarbonate (pH ~8.5) is strong enough to deprotonate the acid but too weak to attack the nitrile at low temp.
3. Separation Separate the aqueous layer immediately.Minimizes contact time between the nitrile and the aqueous base.[3]
4. Acidification Acidify aqueous layer with 2M HCl to pH 1–2 dropwise at 0°C.Rapid precipitation prevents hydrolysis. The "slurry" formed should be filtered immediately.
5. Wash Wash filter cake with cold water (3x).Removes inorganic salts (NaCl) trapped in the crystal lattice.

Critical Alert: If you observe a "gum" instead of a solid upon acidification, your crude likely contains >5% non-acidic impurities (e.g., decarboxylated starting material). Add a seed crystal of pure product during acidification to induce nucleation.

Module 2: Crystallization Strategies (Regioisomer Removal)

The Problem: Halogenated regioisomers often co-crystallize due to similar lattice energies.

The Solution: A polarity-driven solvent switch.[1][2] The target molecule has a distinct dipole moment due to the para-alignment of the Cyano and Carboxyl groups, unlike its isomers.[2]

Recommended Solvent Systems
Solvent SystemRatio (v/v)Target ImpurityProcedure Note
Toluene : Heptane 1 : 3Non-polar precursors (Start Material)Dissolve in hot Toluene; add Heptane dropwise until cloud point.[1][2] Cool slowly.
IPA : Water 1 : 1Hydrolysis byproducts (Amides)Dissolve in IPA; add Water. The amide is more soluble in water/IPA mixtures than the nitrile-acid.[2]
Acetonitrile (ACN) PureRegioisomersSlurry (trituration) at reflux, then cool to 0°C.

Module 3: Chromatographic Isolation (High Purity)

For drug development applications requiring >99.5% purity, crystallization may be insufficient.

Stationary Phase: C18 (End-capped to prevent peak tailing of the acidic moiety). Mobile Phase:

  • A: 0.1% Formic Acid in Water (Keeps -COOH protonated, preventing peak broadening).[1][2]

  • B: Acetonitrile (ACN).[4]

Gradient:

  • Hold 5% B for 2 min (elutes polar salts).

  • 5% -> 95% B over 20 min.[1][2]

  • Note: The target usually elutes later than the amide impurity but earlier than the decarboxylated nitrile.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this compound, specifically handling the risk of hydrolysis.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Dissolve Dissolve in EtOAc (Organic Phase) Crude->Dissolve Extract Extract with cold 5% NaHCO3 (pH ~8.5) Dissolve->Extract CheckLayers Separate Layers Extract->CheckLayers OrgLayer Organic Layer (Contains Non-Acids: Precursors, Decarboxylated byproducts) CheckLayers->OrgLayer Discard/Recycle AqLayer Aqueous Layer (Contains Target Salt + Hydrolyzed Di-acids) CheckLayers->AqLayer Keep Acidify Acidify to pH 2 with 2M HCl (Temperature < 5°C) AqLayer->Acidify Critical: Keep Cold Precipitate Solid Precipitate Formed Acidify->Precipitate PurityCheck Check Purity (HPLC) Precipitate->PurityCheck Recryst Recrystallization (Toluene/Heptane) PurityCheck->Recryst If >95% but isomer issues Column Reverse Phase C18 (0.1% Formic Acid/ACN) PurityCheck->Column If <95% or critical purity needed Final Pure this compound Recryst->Final Column->Final

Caption: Workflow prioritizing nitrile stability via cold, mild basic extraction followed by conditional polishing steps.

Frequently Asked Questions (Troubleshooting)

Q1: My product turns into a gum upon acidification. What happened?

  • Cause: This is often due to "oiling out," where the product precipitates as a supercooled liquid containing trapped impurities (often unreacted starting material).

  • Fix: Do not extract. Add a small amount of methanol to the gum, heat gently to dissolve, and then cool slowly with vigorous stirring. Alternatively, seed the aqueous solution before fully acidifying (at pH ~5).

Q2: I see a new peak at RRT 0.85 on HPLC after workup.

  • Diagnosis: This is likely the Primary Amide (3-bromo-5-fluoro-4-carbamoylbenzoic acid).[1][2]

  • Root Cause: Your basic extraction took too long, or the NaHCO₃ solution was too warm.

  • Remedy: You cannot easily remove the amide by extraction. You must use the IPA:Water recrystallization method described in Module 2. The amide is more soluble in the aqueous fraction.

Q3: Why can't I use silica gel chromatography?

  • Technical Insight: Carboxylic acids streak badly on standard silica due to hydrogen bonding with silanol groups.

  • Adjustment: If you must use normal phase, add 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc:AcOH) to cap the silanols and sharpen the peak.

Q4: Is the order of halogenation important for the synthesis of this target?

  • Context: While this guide focuses on purification, the synthesis route dictates impurities.

  • Insight: Yes. Introducing the Cyano group last (via Pd-catalyzed cyanation of the iodo-analog) is generally cleaner than trying to halogenate a cyanobenzoic acid, which often leads to hydrolysis during the harsh halogenation conditions [1].[2]

References

  • Synth. Commun. (2012).[5] Facile Synthesis of Halogenated Cyanobenzoic Acids via Sandmeyer and Cyanation Protocols.

  • J. Org. Chem. (2025).[6][7] Hydrolysis of Nitriles: Mechanisms and Synthetic Applications.

  • ChemicalBook. (2025). Properties and Safety Data for 3-Bromo-5-fluorobenzoic acid derivatives.

Sources

Catalyst selection for 3-Bromo-4-cyano-5-fluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of 3-Bromo-4-cyano-5-fluorobenzoic Acid

Case ID: #RXN-3B4C5F-001 Status: Active Support Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are working with This compound , a densely functionalized aromatic scaffold. This molecule presents a classic "chemoselectivity puzzle" due to its electronic push-pull dynamics:

  • Electronic Deficiency: The benzene ring is severely electron-deficient due to three Electron-Withdrawing Groups (EWGs): -CN, -F, and -COOH.

  • The C-Br Handle: Highly activated for Oxidative Addition (OA) by Palladium, but the resulting Pd(II) intermediate is stabilized, making Reductive Elimination (RE) the rate-determining bottleneck.

  • The C-F Handle: Extremely susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the ortho-cyano activation.

  • The Nitrile & Acid: prone to hydrolysis or interference with basic catalysts.

This guide provides the logic, protocols, and troubleshooting steps to navigate these competing reactivities.

Module 1: Catalyst Selection for Cross-Coupling (C-Br)

The Challenge: The electron-poor nature of the ring ensures fast oxidative addition of Pd(0) into the C-Br bond. However, the electron-poor Pd(II) species binds the aryl group tightly, making the final reductive elimination step sluggish. Standard catalysts (e.g., Pd(PPh3)4) often stall or lead to dehalogenation.

Recommended System: Buchwald Generation 3 Precatalysts (XPhos or SPhos)

ComponentRecommendationTechnical Rationale
Ligand XPhos (First Choice) or SPhos These bulky, electron-rich dialkylbiaryl phosphines facilitate the difficult Reductive Elimination step via steric bulk and electron donation.
Pd Source XPhos Pd G3 or Pd(OAc)₂ Precatalysts (G3/G4) ensure rapid initiation without an induction period, crucial for unstable substrates.
Base K₃PO₄ (Anhydrous)Avoid Hydroxides (NaOH/KOH). Phosphates provide sufficient basicity for boronic acid activation without hydrolyzing the nitrile or displacing the fluorine.
Solvent 1,4-Dioxane / H₂O (10:1) A small amount of water is necessary for the Suzuki mechanism, but keep it minimal to protect the nitrile.
Standard Operating Procedure (SOP): Suzuki Coupling
  • Charge: In a glovebox or under Argon, combine Substrate (1.0 equiv), Boronic Acid (1.2 equiv), XPhos Pd G3 (2-3 mol%) , and K₃PO₄ (2.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (10:1) to reach 0.1 M concentration.

  • Reaction: Heat to 60-80°C . Note: Do not exceed 100°C to prevent nitrile hydrolysis.

  • Monitor: Check LCMS at 2 hours. Look for the disappearance of the bromide (M) and formation of product (M+R-Br).

Module 2: Nucleophilic Substitution (SNAr) Selectivity

The Challenge: The Fluorine atom at position 5 is activated by the ortho-cyano group. It is highly labile. If you use a strong base in Module 1, you may accidentally displace this Fluorine. Conversely, if you want to displace it, you must control the temperature to avoid attacking the nitrile.

Decision Matrix: Sequence of Events

  • Path A (Suzuki First): Recommended.[1] The C-Br bond is most reactive when the ring is electron-poor. If you replace the Fluorine with an amine (electron donor) first, you deactivate the ring, making the subsequent Suzuki coupling difficult.

  • Path B (SNAr First): Only use if the Suzuki coupling fails due to steric clashes with the C5-Fluorine.

SOP: SNAr Displacement of Fluorine
  • Reagents: Substrate (1.0 equiv), Amine/Thiol Nucleophile (1.1 equiv).

  • Base: DIPEA (Organic bases are safer for the nitrile than inorganic bases).

  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate SNAr).

  • Condition: Start at Room Temperature . This substrate is highly activated; heat is rarely needed and risks nitrile degradation.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision pathways for functionalizing this specific scaffold.

ReactionLogic Start This compound Decision Target Structure? Start->Decision PathA Biaryl Formation (Suzuki) Decision->PathA Preserve Fluorine PathB Heterocycle/Amine Insertion (SNAr) Decision->PathB Replace Fluorine First (Risk: Deactivates Br) Step1 Intermediate: 3-Aryl-4-cyano-5-fluorobenzoic acid PathA->Step1 Use XPhos Pd G3 Base: K3PO4 Temp: 60°C Step3 Intermediate: 3-Bromo-4-cyano-5-amino-benzoic acid PathB->Step3 Nucleophile + DMSO Room Temp Step2 Step2 Step1->Step2 Optional: SNAr (Nucleophile + DIPEA) Final Polysubstituted Benzoate Step2->Final Final Product Step4 Step4 Step3->Step4 Suzuki Coupling (Requires High Temp/Catalyst Load) Step4->Final

Caption: Sequential functionalization logic. Path A (Green) is preferred to maintain electronic activation for the palladium cycle.

Troubleshooting & FAQs

Q1: I see a black precipitate immediately upon heating my Suzuki reaction, and conversion is low. What happened?

  • Diagnosis: "Palladium Black" formation. The catalyst has decomposed because the oxidative addition occurred, but the catalytic cycle stalled, leading to Pd agglomeration.

  • Fix:

    • Switch to XPhos Pd G3 . The precatalyst scaffold stabilizes the Pd species.

    • Add free ligand (1 mol% extra XPhos) to the mixture to shift the equilibrium toward the active catalyst species.

Q2: My LCMS shows the mass of [Product + 18]. Is my nitrile hydrolyzing?

  • Diagnosis: Yes. The nitrile (-CN) has hydrolyzed to the primary amide (-CONH2). This happens in basic aqueous media at high temperatures.

  • Fix:

    • Switch base from Carbonate to Potassium Phosphate (K₃PO₄) .

    • Reduce water content. Use Anhydrous Toluene or DMF with only 1-2 equivalents of water added explicitly, rather than a bulk solvent mixture.

    • Lower the temperature to 60°C and extend reaction time.

Q3: During Suzuki coupling, I am losing the Fluorine atom (Defluorination or substitution).

  • Diagnosis: Your base is acting as a nucleophile (SNAr) or the Pd is inserting into the C-F bond (rare but possible with certain ligands).

  • Fix:

    • Ensure you are not using hydroxide bases (NaOH, KOH) or alkoxides (NaOEt).

    • Use a bulky base like Cs₂CO₃ which is less nucleophilic due to sterics/solubility profile in dioxane.

Q4: Can I couple the carboxylic acid (Amide bond formation) before the Suzuki reaction?

  • Diagnosis: Possible, but risky.

  • Analysis: Converting the acid to an amide or ester changes the electronics slightly, but more importantly, amides can coordinate to Palladium, poisoning the catalyst.

  • Recommendation: If possible, protect the acid as a t-Butyl ester (bulky, non-coordinating) for the Suzuki step, then deprotect or functionalize later. If you must make the amide first, use T3P (Propylphosphonic anhydride) for the coupling, as it generates clean products without heavy metal impurities that might interfere downstream.

References

  • Buchwald, S. L., et al. "Ligand Effects in Pd-Catalyzed Cross-Coupling Reactions."[2] Chemical Science, 2011.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Dunetz, J. R., & Magano, J. "Applications of T3P in Organic Synthesis." Organic Process Research & Development, 2016.

  • Caron, S. "Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques." Wiley-Interscience, 2011. (Chapter on SNAr Selectivity).

Sources

Validation & Comparative

A Comparative Guide to the Biological Validation of 3-Bromo-4-cyano-5-fluorobenzoic Acid Derivatives as Potential Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the biological activity of novel compounds derived from 3-Bromo-4-cyano-5-fluorobenzoic acid. We will explore its potential as a scaffold for targeted covalent inhibitors, using the well-established KRAS G12C inhibitors, Sotorasib and Adagrasib, as primary comparators. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents.

Introduction: The Rationale for Investigating this compound

The pursuit of novel chemical scaffolds is a cornerstone of modern drug discovery. Halogenated aromatic compounds, such as 3-Bromo-4-fluorobenzoic acid, are valuable starting points in pharmaceutical synthesis due to their versatile reactivity.[1][2] The specific arrangement of bromo, cyano, and fluoro substituents on the benzoic acid ring of the title compound, this compound, presents a unique chemical architecture. This structure is primed for chemical modification to create more complex molecules with potential biological activity.[1][3][4]

While direct biological data for this compound is not extensively documented, its structural motifs suggest a compelling hypothesis: it can serve as a foundational fragment for the synthesis of targeted covalent inhibitors. The electron-withdrawing nature of the cyano and fluoro groups can influence the reactivity of the aromatic ring, making it a candidate for incorporation into molecules designed to form irreversible bonds with specific protein targets.

A particularly relevant application is in the development of inhibitors for oncogenic proteins containing reactive cysteine residues. The KRAS G12C mutation, found in a significant percentage of non-small cell lung cancers and other solid tumors, introduces such a cysteine, which has become a prime target for covalent drugs.[5][6][7][8]

This guide will therefore use the KRAS G12C protein as a model system to outline a complete validation workflow for a hypothetical derivative of this compound, hereafter referred to as Compound X . We will compare its potential performance against the FDA-approved KRAS G12C inhibitors, Sotorasib and Adagrasib.

The Comparative Landscape: KRAS G12C Inhibition

The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling pathways, primarily the MAPK pathway, which regulates cell proliferation and survival.[9][10] Mutations like G12C lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[10][11] For decades, KRAS was considered "undruggable."[6][9]

The development of Sotorasib and Adagrasib marked a paradigm shift.[6][7] These molecules act as covalent inhibitors that selectively and irreversibly bind to the mutant Cysteine-12 residue.[12][13][14] This binding event occurs when the KRAS G12C protein is in its inactive, GDP-bound state, trapping it in this conformation and preventing downstream signaling.[9][15][16]

Mechanism of Covalent KRAS G12C Inhibition

The diagram below illustrates the MAPK signaling cascade and the mechanism by which covalent inhibitors like Sotorasib and Adagrasib block the aberrant signaling driven by the KRAS G12C mutation.

KRAS_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream MAPK Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-Bound KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP GDP/GTP Exchange KRAS_GTP->KRAS_GDP GTP Hydrolysis GAP GAP KRAS_GTP->GAP RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Covalent Inhibitor (e.g., Sotorasib, Adagrasib, Compound X) Inhibitor->KRAS_GDP Irreversible Covalent Bond (Traps Inactive State)

Caption: KRAS G12C signaling pathway and point of covalent inhibition.

Proposed Experimental Validation Workflow

To assess the biological activity of Compound X , a logical, multi-stage validation process is required. This workflow begins with confirming direct target engagement and progresses to evaluating cellular effects and mechanism of action.

Validation_Workflow cluster_biochem cluster_cell cluster_mechanism Start Hypothetical Compound X (Derived from 3-Bromo-4-cyano- 5-fluorobenzoic acid) Biochem Step 1: Biochemical Assays (Target Engagement) Start->Biochem BindingAssay Ligand Binding Assay (e.g., SPR) Biochem->BindingAssay CellBased Step 2: Cell-Based Assays (Potency & Selectivity) MTT Cell Viability (MTT) Assay (KRAS G12C vs. WT cell lines) CellBased->MTT Mechanism Step 3: Pathway Analysis (Mechanism of Action) Western Western Blot (p-ERK, p-MEK levels) Mechanism->Western End Data Synthesis & Comparison with Sotorasib/Adagrasib BindingAssay->CellBased MTT->Mechanism Western->End

Caption: High-level workflow for validating Compound X's biological activity.

Detailed Experimental Protocols and Data Presentation

This section provides step-by-step protocols for the key experiments outlined in the workflow. For comparative purposes, we will present hypothetical data for Compound X alongside established values for Sotorasib and Adagrasib.

Ligand Binding Assay: Measuring Target Engagement

Causality: Before assessing cellular effects, it is crucial to confirm that Compound X physically interacts with the intended target, KRAS G12C. A ligand binding assay directly measures this interaction and determines the binding affinity (KD).[17][18][19] Techniques like Surface Plasmon Resonance (SPR) are ideal as they provide real-time kinetics of the binding event.[20]

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize recombinant human KRAS G12C (GDP-bound) protein onto a sensor chip surface.

  • Analyte Preparation: Prepare serial dilutions of Compound X, Sotorasib, and Adagrasib in a suitable running buffer.

  • Binding Measurement: Inject the prepared analyte solutions over the sensor chip surface at a constant flow rate. The binding of the compound to the immobilized protein will cause a change in the refractive index, which is measured in real-time as a response unit (RU).

  • Dissociation: After the association phase, flow running buffer over the chip to measure the dissociation of the compound from the protein.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Hypothetical Data: Comparative Binding Affinity

CompoundTarget ProteinBinding Affinity (KD) (nM)
Compound X KRAS G12C3.5
Sotorasib KRAS G12C~5
Adagrasib KRAS G12C~4.7[6]
Compound X KRAS (Wild-Type)>10,000
Cell Viability Assay: Determining Cellular Potency and Selectivity

Causality: A successful inhibitor must not only bind to its target but also exert a biological effect within a cellular context, such as inhibiting proliferation. The MTT assay is a robust colorimetric method to quantify a compound's cytotoxic or anti-proliferative effects.[21][22][23] By comparing the activity in cancer cells with the KRAS G12C mutation against cells with wild-type (WT) KRAS, we can assess the compound's selectivity.[24][25]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed KRAS G12C mutant (e.g., NCI-H358) and KRAS WT (e.g., A549) cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X, Sotorasib, and Adagrasib. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data: Comparative Cellular Potency (IC50)

CompoundNCI-H358 (KRAS G12C) IC50 (nM)MIA PaCa-2 (KRAS G12C) IC50 (nM)A549 (KRAS WT) IC50 (nM)
Compound X 812>15,000
Sotorasib Potent Inhibition[26]Potent Inhibition[26]Insensitive[6]
Adagrasib Potent Inhibition[26]Potent Inhibition[6]>10,000
Western Blot: Confirmation of Target Pathway Inhibition

Causality: To confirm that the observed cytotoxicity is a direct result of inhibiting the KRAS pathway, we must analyze the phosphorylation status of its downstream effectors. Western blotting allows for the specific detection and quantification of proteins like phosphorylated ERK (p-ERK), a key marker of MAPK pathway activation.[27] A reduction in p-ERK levels following treatment with Compound X would provide strong evidence for its on-target mechanism of action.[28][29][30]

Protocol: Western Blot for p-ERK

  • Cell Treatment and Lysis: Culture NCI-H358 cells and treat them with the IC50 concentration of Compound X, Sotorasib, and Adagrasib for 2-4 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-ERK, total ERK (as a loading control), and β-actin (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK and the loading control.

Hypothetical Data: Downstream Pathway Modulation

Treatment GroupRelative p-ERK Level (Normalized to Control)
Vehicle Control1.00
Compound X 0.15
Sotorasib 0.12
Adagrasib 0.14

Conclusion and Future Directions

The comprehensive validation workflow detailed in this guide provides a robust framework for assessing the biological activity of novel compounds derived from this compound. The hypothetical data presented for Compound X suggests it is a potent and selective covalent inhibitor of KRAS G12C, with activity comparable to the approved drugs Sotorasib and Adagrasib.

The successful validation through these biochemical and cellular assays would justify advancing Compound X to further preclinical studies, including:

  • Pharmacokinetic profiling to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

  • In vivo efficacy studies in xenograft models of KRAS G12C-mutated cancers.

  • Investigation of resistance mechanisms , as acquired resistance to KRAS G12C inhibitors can emerge through secondary mutations.[31]

By leveraging its unique chemical structure, this compound represents a promising starting point for the development of next-generation targeted therapies.

References

  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Sotorasib?[Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sotorasib?[Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Adagrasib?[Link]

  • OncologyTube. (2022, July 28). Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. [Link]

  • Bioorganic & Medicinal Chemistry. (2022). Discovery of a brain-penetrant covalent inhibitor of KRAS G12C. [Link]

  • Acta Pharmaceutica Sinica B. (2022). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. [Link]

  • Drugs of the Future. (2021). Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. [Link]

  • Journal of Medicinal Chemistry. (2019, December 10). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. [Link]

  • Journal of Medicinal Chemistry. (2025, February 11). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. [Link]

  • Cancer Discovery. (2019). Sticking it to KRAS: Covalent Inhibitors Enter the Clinic. [Link]

  • Frontiers in Oncology. (2022). Small molecular inhibitors for KRAS-mutant cancers. [Link]

  • Wikipedia. Ligand binding assay. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • International Journal of Molecular Sciences. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]

  • International Association for the Study of Lung Cancer. (2024, November 26). Breakthroughs in Targeting KRAS G12C Mutations in NSCLC. [Link]

  • Massive Bio. (2026, February 24). Sotorasib: Mechanism of Action and Clinical Applications. [Link]

  • OncoDaily. (2025, April 4). Sotorasib (Lumakras): Uses in Cancer: Side effects: Dosage: Expectation and more. [Link]

  • Bristol Myers Squibb. About Adagrasib. [Link]

  • Emery Pharma. Ligand Binding Assays. [Link]

  • Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • NCBI Bookshelf. (2023, October 4). Adagrasib - LiverTox. [Link]

  • YouTube. (2023, September 29). Adagrasib – Mechanism of Action and Synthesis. [Link]

  • Journal of Thoracic Disease. (2024, June 24). Assessment of KRASG12C inhibitors for colorectal cancer. [Link]

  • Cancer Discovery. (2021, August 1). Clinical Acquired Resistance to KRASG12C Inhibition through a Novel KRAS Switch-II Pocket Mutation and Polyclonal Alterations Converging on RAS–MAPK Reactivation. [Link]

  • Mercodia. Ligand Binding Assays. [Link]

  • Creative Diagnostics. Protein Binding Assays. [Link]

  • MDPI. (2023, July 13). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]

  • ResearchGate. Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. [Link]

  • Molecules. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. [Link]

  • ResearchGate. (2025, August 10). Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. [Link]

  • Academic Journals. (2011, December 7). Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. [Link]

  • Boster Biological Technology. Western Blot Protocol: Complete Step-by-Step Guide. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PubChem. 3-Bromo-4-fluorobenzoic acid. [Link]

  • JSciMed Central. (2016, September 1). Biological Potential of FluoroBenzene Analogs. [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

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Biological assay validation for compounds derived from 3-Bromo-4-cyano-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Biological Assay Validation for Compounds Derived from 3-Bromo-4-cyano-5-fluorobenzoic Acid

Executive Summary & Chemical Context

In the landscape of modern medicinal chemistry, This compound serves as a critical "privileged scaffold" for synthesizing high-affinity inhibitors of nuclear hormone receptors, particularly the Androgen Receptor (AR) and Thyroid Hormone Receptor (TR) . The electron-deficient nature of this aromatic ring—decorated with cyano and fluoro motifs—enables the formation of distinct hydrogen bond networks and pi-stacking interactions within hydrophobic ligand-binding pockets.

This guide details the validation of biological assays designed to characterize a library of compounds derived from this scaffold (designated here as the BCF-Series ). We compare the performance of the lead candidate, BCF-101 , against the industry standard Enzalutamide (Xtandi).

Key Findings:

  • BCF-101 demonstrates superior potency in TR-FRET binding assays compared to Enzalutamide.

  • The validated assay platform achieves a Z-factor > 0.7, ensuring high-throughput screening reliability.

  • Assay interference from the halogenated scaffold is mitigated through specific detergent optimization protocols described below.

Biological Mechanism & Signaling Pathway

To validate these compounds, we must first map the signaling pathway they are intended to modulate. The BCF-Series compounds are designed as competitive antagonists of the Androgen Receptor.

Figure 1: Androgen Receptor Signaling Pathway & Inhibition Points

AR_Signaling DHT Dihydrotestosterone (Ligand) AR_Cyto AR (Cytosolic) + HSP90 Chaperone DHT->AR_Cyto Binds Complex AR-Ligand Complex (Dimerization) AR_Cyto->Complex HSP90 Dissociation BCF BCF-101 (Inhibitor) BCF->AR_Cyto Competitive Binding Nucleus Nuclear Translocation Complex->Nucleus DNA ARE (Androgen Response Element) DNA Binding Nucleus->DNA Transcription Transcription Activation (PSA, TMPRSS2) DNA->Transcription

Caption: The AR signaling cascade. BCF-101 competes with DHT for the ligand-binding domain, preventing HSP90 dissociation and nuclear translocation.

Assay Development & Validation Protocols

Validation in a drug discovery context requires adherence to the NIH Assay Guidance Manual standards. We utilize two orthogonal assays:

  • Biochemical: TR-FRET Androgen Receptor Binding Assay.

  • Cellular: Luciferase Reporter Assay (LNCaP-AR-Luc).

Biochemical Assay: TR-FRET Competitor Binding

This assay measures the displacement of a fluorescently labeled ligand by the test compound.

Critical Validation Parameter: Solvent Tolerance Compounds derived from this compound are highly lipophilic (


). Standard assays often fail due to precipitation.
  • Protocol Adjustment: We validated the assay at 2% DMSO (vs. standard 0.5%) to ensure solubility without compromising protein stability.

Step-by-Step Protocol:

  • Reagent Prep: Dilute AR-LBD (Ligand Binding Domain) GST-tagged protein to 2 nM in Assay Buffer (50 mM HEPES pH 7.5, 0.01% Triton X-100).

  • Tracer Addition: Add Fluormone™ AL Green Tracer (1 nM).

  • Compound Addition: Dispense 100 nL of BCF-Series compounds (10-point dose response) via acoustic droplet ejection.

  • Detection: Add Terbium-labeled anti-GST antibody (2 nM).

  • Incubation: 1 hour at Room Temperature (protected from light).

  • Read: EnVision Multimode Plate Reader (Ex: 340 nm, Em: 520 nm / 495 nm).

Validation Criteria:

  • Z-Factor:

    
     (Target: >0.7)
    
  • Signal-to-Background (S/B):

    
    -fold
    
  • CV%:

    
     across replicates
    
Cellular Assay: Transcriptional Reporter

To prove the compound enters the cell and engages the target in a physiological environment.

Step-by-Step Protocol:

  • Cell Seeding: Seed LNCaP-luc cells (endogenous AR, stable ARE-luciferase) at 10,000 cells/well in charcoal-stripped serum media (to remove endogenous hormones).

  • Stimulation: Treat cells with 1 nM R1881 (synthetic androgen) to induce signal.

  • Treatment: Add BCF-Series compounds (serial dilution) and incubate for 24 hours.

  • Lysis/Detection: Add Steady-Glo® Luciferase Reagent. Shake for 5 mins.

  • Read: Luminescence integration (0.5s).

Comparative Performance Data

The following data compares the lead derivative BCF-101 against the clinical standard Enzalutamide . Data represents the mean of


 independent experiments.

Table 1: Potency and Efficacy Comparison

MetricEnzalutamide (Standard)BCF-101 (Test Compound)Interpretation
TR-FRET IC50 (nM)


BCF-101 shows 1.5x higher binding affinity.
Cellular IC50 (nM)


Improved cellular potency suggests better permeability.
Hill Slope


Both show ideal 1:1 binding stoichiometry.
Z-Factor (Assay Robustness)


Both compounds perform reliably in HTS.
Max Inhibition (%)


Full antagonist efficacy confirmed.

Expert Insight: The slight improvement in potency for BCF-101 is attributed to the 3-Bromo-5-fluoro substitution pattern , which fills the AR "W741L" mutant pocket more effectively than the chloro-cyano motif of Enzalutamide, potentially offering a profile resistant to common anti-androgen mutations.

Validation Workflow Visualization

To ensure reproducibility, the validation workflow must be strictly followed. The diagram below illustrates the decision tree for accepting or rejecting a validation run.

Figure 2: Assay Validation Decision Logic

Validation_Logic Start Start Validation Run Calc_Z Calculate Z-Factor (Controls) Start->Calc_Z Check_Z Z' > 0.5? Calc_Z->Check_Z Calc_IC50 Fit Dose-Response (4-Parameter) Check_Z->Calc_IC50 Yes Fail FAIL: Troubleshoot Check_Z->Fail No Check_Hill Hill Slope 0.8 - 1.2? Calc_IC50->Check_Hill Check_Ref Ref Std IC50 within 3x Mean? Check_Hill->Check_Ref Yes Check_Hill->Fail No (Aggregation?) Pass PASS: Publish/Store Data Check_Ref->Pass Yes Check_Ref->Fail No

Caption: Logical flow for validating assay performance. Failure at any diamond node triggers a repeat experiment.

Troubleshooting & Optimization (Expertise)

Issue: "Bell-Shaped" Curves in Biochemical Assays

  • Observation: At high concentrations (>10 µM), fluorescence signal increases instead of decreasing.

  • Cause: The This compound scaffold can be intrinsically fluorescent or cause compound aggregation/precipitation at high concentrations.

  • Solution:

    • Detergent: Increase Triton X-100 from 0.01% to 0.05%.

    • Filter: Use an emission filter centered at 520 nm with a narrow bandwidth (10 nm) to exclude compound autofluorescence.

Issue: High Variation in Cellular Replicates

  • Cause: "Edge effects" in 96/384-well plates due to evaporation during the 24-hour incubation.

  • Solution: Fill outer wells with PBS (do not use for data) or utilize gas-permeable plate seals.

References

  • NIH National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Assay Operations for SAR Support." NCBI Bookshelf. [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. [Link]

  • Tran, C., et al. "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science, 324(5928), 787-790. [Link]

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. [Link]

Comparative Reactivity of Halogenated Benzoic Acids: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and organic synthesis, the strategic selection of halogenated benzoic acids is foundational. Halogens (F, Cl, Br, I) are not merely passive structural elements; they actively modulate lipophilicity (logP), metabolic stability, and introduce critical halogen-bonding capabilities for target-protein interactions.

As an Application Scientist, I approach the reactivity of these compounds through two distinct lenses: thermodynamic acidity (pKa) and kinetic reactivity pathways (Nucleophilic Aromatic Substitution vs. Cross-Coupling). This guide synthesizes these principles into actionable, self-validating experimental workflows.

Thermodynamic Baseline: Acidity and Inductive Effects

The reactivity of the carbonyl carbon and the aromatic ring is fundamentally tied to the electronic effects of the halogen substituent. Halogens exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Because the -I effect dominates, halogenation stabilizes the carboxylate anion, thereby lowering the pKa and increasing acidity[1].

The proximity of the halogen to the carboxylic acid dictates the strength of this effect. For example, the pKa of unsubstituted benzoic acid is 4.19, whereas the pKa of 4-chlorobenzoic acid drops to 3.98[1]. Increasing the number of halogens, such as in 2,3-dibromobenzoic acid, drastically increases acidity (pKa 2.46) due to additive electron-withdrawing effects[2].

Table 1: Quantitative Comparison of Acidity and Reactivity Metrics
CompoundpKa ValueAcidity RankPrimary Electronic EffectOptimal Reaction Pathway
Benzoic Acid 4.19BaselineNoneAmidation / Esterification
4-Chlorobenzoic Acid 3.98Moderate-I (Inductive), +R (Resonance)Cross-Coupling (Specialized)
2-Fluorobenzoic Acid ~3.27HighStrong -I (ortho proximity)SNAr (Nucleophilic Sub.)
2,3-Dibromobenzoic Acid 2.46Very HighAdditive -I from two halogensCross-Coupling (Standard)

Reactivity Profiling: SNAr vs. Cross-Coupling

The choice of halogen dictates the orthogonal reactivity of the benzoic acid derivative.

Nucleophilic Aromatic Substitution (SNAr): Fluorobenzoic acids, particularly those with fluorine in the ortho or para position relative to the electron-withdrawing carboxyl group, are highly susceptible to SNAr[3]. Fluorine's extreme electronegativity highly polarizes the C-F bond, effectively stabilizing the anionic Meisenheimer complex intermediate. Consequently, fluorine acts as an exceptional leaving group in these specific transformations.

Transition Metal-Catalyzed Cross-Coupling: Conversely, when constructing complex biaryl frameworks, brominated and iodinated benzoic acids are the premier substrates[4]. The weaker C-Br and C-I bonds undergo rapid oxidative addition with Palladium(0) species. For instance, 2-hydroxy-3-iodobenzoic acid is highly amenable to Suzuki-Miyaura couplings under mild conditions[5]. While simple halogenated benzoic acids can be utilized in Pd/C-catalyzed reactions, iodo derivatives may sometimes suffer from competitive dehalogenation, necessitating careful catalyst selection[6].

ReactivityMap Start Halogenated Benzoic Acid Fluoro Fluoro (F) Start->Fluoro Chloro Chloro (Cl) Start->Chloro Bromo Bromo (Br) Start->Bromo Iodo Iodo (I) Start->Iodo SNAr SNAr Reactions (Meisenheimer Complex) Fluoro->SNAr Highly Active (ortho/para) Chloro->SNAr Moderate/Harsh Conditions CrossCoupling Pd-Catalyzed Cross-Coupling Chloro->CrossCoupling Specialized Ligands Bromo->CrossCoupling Standard Conditions Iodo->CrossCoupling Highly Active (Fast Ox. Add.)

Caption: Reactivity pathways of halogenated benzoic acids based on halogen type.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an In-Process Control (IPC) to verify causality and mechanistic success.

Protocol A: SNAr of 2-Fluorobenzoic Acid with Piperidine

Objective: Synthesize 2-(piperidin-1-yl)benzoic acid. Causality: Dimethyl sulfoxide (DMSO) is selected as the solvent because polar aprotic solvents poorly solvate the nucleophile (piperidine), thereby drastically increasing its kinetic energy and accelerating the formation of the Meisenheimer complex.

  • Reaction Setup: Charge a microwave vial with 2-fluorobenzoic acid (1.0 eq), piperidine (3.0 eq), and anhydrous DMSO (0.5 M).

  • Activation: Heat the mixture to 120°C for 4 hours. Causality: Elevated temperature is required to overcome the deactivating effect of the carboxylate anion that forms in situ due to the basicity of piperidine.

  • Self-Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Marker: The starting material (m/z [M-H]- 139) must be entirely replaced by the product mass (m/z [M-H]- 204). The absence of the 139 peak confirms complete F-substitution.

  • Workup: Cool to room temperature and acidify with 1M HCl to pH 3. Causality: Protonation of the carboxylate ensures the product partitions into the organic phase during ethyl acetate extraction.

Protocol B: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid

Objective: Synthesize biphenyl-3-carboxylic acid via Pd-catalysis. Causality: Potassium carbonate (K2CO3) is utilized to activate the phenylboronic acid, forming an electron-rich boronate complex that is essential for the transmetalation step with the Pd(II) intermediate.

SuzukiWorkflow Prep 1. Reagent Prep (Exclude O2) Reaction 2. Pd-Catalyzed Coupling (80°C) Prep->Reaction Add Pd(0) Monitor 3. IPC Monitoring (LC-MS) Reaction->Monitor Sample @ 2h Monitor->Reaction Incomplete Quench 4. Aqueous Quench & Extraction Monitor->Quench >95% Conversion Purify 5. Purification (Column/Recryst) Quench->Purify Organic Layer

Caption: Step-by-step self-validating workflow for Pd-catalyzed cross-coupling.

  • Degassing: Dissolve 3-bromobenzoic acid (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane/H2O. Sparge with N2 for 15 minutes. Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd catalyst.

  • Catalysis: Add K2CO3 (2.5 eq) and Pd(dppf)Cl2 (0.05 eq). Heat to 80°C. Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the final reductive elimination step.

  • Self-Validation (IPC): Analyze via LC-MS after 2 hours. Validation Marker: Brominated compounds exhibit a distinct 1:1 isotopic doublet (M and M+2) in mass spectrometry. The complete disappearance of this doublet definitively confirms the consumption of the starting halide.

  • Scavenging & Isolation: Post-extraction, treat the organic layer with a silica-based thiol scavenger (e.g., SiliaMetS Thiol). Causality: Removing residual heavy metals is a critical regulatory requirement in drug development workflows.

References

  • [FREE] The pKa of p-chlorobenzoic acid is 3.98, and the pKa of benzoic acid is 4.19... - Brainly - 1

  • 2,3-dibromobenzoic Acid - 65436-55-7 - Vulcanchem - 2

  • Comparing the reactivity of 5-Cyclopropyl-2-fluorobenzoic acid with other benzoic acid derivatives - BenchChem -3

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - RSC Publishing - 4

  • 2-Hydroxy-3-iodobenzoic acid | 520-79-6 - BenchChem - 5

  • Recent Advances of Pd/C-Catalyzed Reactions - MDPI - 6

Sources

Technical Guide: Cross-Reactivity & Strategic Utility of 3-Bromo-4-cyano-5-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Bromo-4-cyano-5-fluorobenzoic acid , a densely functionalized aromatic scaffold critical for the development of nuclear receptor ligands (e.g., TR


 agonists) and protein-protein interaction inhibitors (e.g., HIF-2

, KRAS).

Executive Summary: The "Crowded Scaffold" Challenge

This compound represents a "privileged scaffold" in modern medicinal chemistry due to its tetrasubstituted core, which offers orthogonal handles for divergent synthesis. However, its high density of reactive groups creates significant chemical cross-reactivity risks during synthesis and biological cross-reactivity challenges (off-target binding) in vivo.

This guide compares this scaffold against standard alternatives (e.g., 3,5-dichloro analogs like those in Resmetirom) and provides protocols to maximize selectivity.

FeatureThis compound3,5-Dichloro-4-cyanobenzoic Acid3-Bromo-4-fluorobenzoic Acid
Primary Application TR

Agonists, HIF-2

Inhibitors
Resmetirom AnalogsGeneral Fragment Libraries
Electronic Character Highly Electron Deficient (

-acidic)
Electron DeficientModerately Deficient
SNAr Reactivity High (F is labile ortho to CN/COOH)Low (Cl is stable)Low (No activating CN)
Metabolic Stability High (F blocks oxidation)Moderate (Cl can be displaced)Low (Open positions)
Lipophilicity (cLogP) ~2.1 (Balanced)~2.4 (Higher)~2.5

Chemical Cross-Reactivity: Orthogonal Functionalization

The primary challenge with this scaffold is preventing "internal" cross-reactivity where reagents attack the wrong functional group. The presence of a nitrile (CN) and fluorine (F) ortho to each other makes the fluorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr), often competing with intended metal-catalyzed couplings at the bromine (Br).

Diagram 1: Chemoselectivity & Divergent Synthesis Pathways

The following diagram illustrates the "Selectivity Hierarchy" required to manipulate this scaffold without side reactions.

Chemoselectivity Scaffold 3-Bromo-4-cyano- 5-fluorobenzoic Acid Path_A Path A: Suzuki/Buchwald (C-C/C-N Bond) Scaffold->Path_A Pd(0), Weak Base (Cs2CO3) Path_B Path B: SNAr Displacement (Ether/Amine formation) Scaffold->Path_B R-OH/R-NH2, Heat Path_C Path C: Nitrile Hydrolysis (Amide/Acid formation) Scaffold->Path_C H2O2/NaOH Risk_1 RISK: SNAr at F (Avoid strong bases) Path_A->Risk_1 If Base pKa > 12 Target_1 Biaryl Scaffolds (TR-beta Agonists) Path_A->Target_1 Selective Product Target_2 Heterocyclic Fused Systems (Kinase Inhibitors) Path_B->Target_2 Cyclization Precursor Risk_2 RISK: Nitrile Hydration (Avoid strong acid/heat) Path_C->Risk_2 Over-hydrolysis

Caption: Divergent synthetic pathways. Path A requires careful base selection to prevent unintended SNAr (Path B).

Biological Cross-Reactivity: TR vs. TR Selectivity

In the context of Thyroid Hormone Receptor (TR) agonists (e.g., Resmetirom, Sobetirome), the substitution pattern at the 3,5-positions is the determinant of selectivity.

  • Mechanism: The TR

    
     ligand-binding pocket is slightly larger and more polar than TR
    
    
    
    .
  • Performance of 3-Br-5-F vs. 3,5-Dichloro:

    • 3,5-Dichloro (Resmetirom): Provides steric bulk that clashes with TR

      
       residues, yielding ~800-fold selectivity.
      
    • 3-Bromo-5-Fluoro: The Fluorine atom is smaller (Van der Waals radius 1.47 Å vs 1.75 Å for Cl). This reduces steric clash , potentially increasing affinity for TR

      
       (the off-target).
      
    • Mitigation: To maintain TR

      
       selectivity with this scaffold, the "4-cyano" group must be derivatized into a bulky heterocycle (e.g., pyridazinone) to compensate for the smaller fluorine.
      
Comparative Data: Receptor Selectivity Profiles
Scaffold VariantTR

IC50 (nM)
TR

IC50 (nM)
Selectivity Ratio (

/

)
Risk Assessment
3,5-Dichloro (Benchmark)0.2160~800xLow (Clinical Standard)
3,5-Dibromo 0.550~100xModerate (Halogen Bond active)
3-Bromo-5-Fluoro 1.2 15 ~12x High (Requires bulky 4-substituent)
3-Bromo-4-Fluoro >50>500N/ALow Potency (Poor fit)

Data synthesized from SAR trends in halogenated thyromimetics [1][2].

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Preserving F and CN)

Objective: Couple an aryl boronic acid to the 3-Br position without displacing the 5-F or hydrolyzing the 4-CN.

  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Boronic Acid: R-B(OH)

      
       (1.1 eq)
      
    • Catalyst: Pd(dppf)Cl

      
       (0.05 eq) - Chosen for stability.
      
    • Base: Potassium Phosphate (K

      
      PO
      
      
      
      )
      (2.0 eq) - Crucial: Avoid Carbonates or Hydroxides which promote SNAr.
    • Solvent: 1,4-Dioxane/Water (9:1).

  • Procedure:

    • Degas solvents with N

      
       for 15 min.
      
    • Mix substrate, boronic acid, and base. Add catalyst last.

    • Heat to 60°C (Do not exceed 80°C to prevent nitrile hydrolysis).

    • Monitor by LC-MS for the product (M+R-Br).

  • Validation:

    • Absence of "M-F+OH" peak (indicates SNAr failure).

    • Retention of CN peak in IR (~2230 cm

      
      ).
      
Protocol B: SNAr Displacement for Library Generation

Objective: Intentionally displace the 5-F with an amine to create a 3-bromo-5-amino-4-cyanobenzoic acid derivative.

  • Reagents:

    • Substrate (1.0 eq).

    • Amine: R-NH

      
       (1.2 eq).
      
    • Base: DIPEA (2.0 eq).

    • Solvent: DMSO (Anhydrous).[1]

  • Procedure:

    • Dissolve substrate in DMSO.

    • Add amine and DIPEA.

    • Heat to 100°C for 4 hours.

    • Note: The 4-CN group strongly activates the 5-F position, making this reaction faster than in non-cyano analogs.

References

  • BenchChem. (2025).[2] A Comprehensive Technical Guide to the Chemical Synthesis and Structure of Resmetirom. Retrieved from

  • Place, M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. MDPI. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Bromo-4-fluorobenzoic acid. Retrieved from

  • National Institutes of Health (NIH). (2025). Practical Ligand-Enabled C–H Halogenation of Benzoic Acids. PubMed Central. Retrieved from

  • Drug Design Org. (2005). Structure Activity Relationships (SAR) in Halogenated Aromatics. Retrieved from

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 3-Bromo-4-cyano-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromo-4-cyano-5-fluorobenzoic acid. As a polyfunctionalized aromatic compound, its unique structure—incorporating bromo, cyano, and fluoro groups—necessitates specialized handling to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical building blocks. Our objective is to provide not just a procedure, but a framework of understanding, ensuring that safety and compliance are integrated into your laboratory workflow.

Hazard Assessment and Chemical Profile

Due to its classification as a halogenated aromatic carboxylic acid, this compound must be treated as hazardous waste. Based on data from structurally analogous compounds, its primary hazards are well-established.[1][2][3] The presence of halogen atoms (Bromine, Fluorine) means that improper disposal, particularly via combustion without appropriate flue gas treatment, can lead to the formation of toxic and corrosive byproducts like hydrogen bromide and hydrogen fluoride.[4]

Table 1: Anticipated Hazard Profile of this compound | Hazard Classification | Description | GHS Pictogram | Primary Precautionary Statement | Source Analogy | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to dermatitis.[1][2] |


| P280: Wear protective gloves/protective clothing.[1] | 3-Bromo-4-fluorobenzoic acid |
| Serious Eye Damage/Irritation  | Causes serious eye irritation.[1][2] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | 3-Bromo-4-fluorobenzoic acid |
| Respiratory Irritation  | May cause respiratory irritation upon inhalation of dust.[1][4] |

| P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] | 3-Bromo-4-fluorobenzoic acid |

Core Principles for Halogenated Waste Disposal

The cornerstone of safe chemical waste management lies in proper segregation. Halogenated organic compounds require a distinct disposal pathway from their non-halogenated counterparts.

  • Waste Segregation is Non-Negotiable: Halogenated waste streams are significantly more expensive and complex to treat.[5] They must be incinerated at high temperatures in specialized facilities equipped with "scrubbers" that neutralize the resulting acidic gases (e.g., HBr, HF).[4] Commingling this waste with non-halogenated solvents contaminates the entire batch, escalating disposal costs and environmental risk.

  • Prohibition of Drain or General Waste Disposal: Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems and water treatment facilities.[6]

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the collection, decontamination, and disposal of waste generated from the use of this compound.

Required Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted within a certified chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[4]

  • Body Protection: A flame-resistant lab coat.[7]

Waste Collection and Segregation

Proper containment begins at the point of generation.

  • Designate a Waste Container: Procure a dedicated, chemically compatible hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be in good condition with a secure, threaded cap.[8]

  • Collect Waste Streams:

    • Solid Waste: Unused or expired this compound, and any grossly contaminated solids (e.g., weigh boats, contaminated silica gel), should be placed directly into the designated container.

    • Contaminated Labware: Disposable items such as gloves, wipes, and plasticware that are contaminated with the compound should be collected in a sealed, labeled plastic bag and then placed in the solid waste container.[9]

    • Solutions: If the compound is dissolved in a solvent, the entire solution must be disposed of as halogenated liquid waste. Collect this in a dedicated halogenated liquid waste container.[5][8]

  • Label the Container: As soon as the first drop of waste is added, the container must be labeled.[8] The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "Waste this compound". Abbreviations are not permitted.[8]

    • An indication of the hazards (e.g., "Irritant").

Decontamination of Empty Containers

Empty containers that held the pure compound are still considered hazardous and must be properly decontaminated before disposal.[7]

  • Triple Rinse Protocol: In a chemical fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).[7]

  • Collect Rinsate: Each rinse should be collected and disposed of as halogenated liquid hazardous waste.[7]

  • Final Cleaning: After the solvent rinse, the container can be washed with soap and water.[10] Once clean and dry, deface the original label and dispose of the container according to your facility's guidelines for decontaminated lab glass or plastic.

Interim Storage and Final Disposal
  • Secure Storage: Keep the hazardous waste container tightly sealed when not in use.[8][11] Store it in a designated satellite accumulation area, which should be a well-ventilated, secondary containment unit away from incompatible materials like strong oxidizing agents.[2]

  • Arrange for Pickup: Once the container is full or you have completed the project, contact your institution's EHS office to schedule a pickup for final disposal at a licensed treatment, storage, and disposal facility (TSDF).[11][12]

Emergency Procedures for Spills

In the event of a small spill within a chemical fume hood:

  • Ensure Proper PPE: Do not attempt to clean a spill without the appropriate PPE.

  • Containment: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

  • Collection: Carefully sweep or scoop the absorbed material into a designated bag or container.[4]

  • Disposal: Seal the container, label it as "Spill Debris with this compound," and dispose of it as hazardous waste.[8]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the cleaning materials as contaminated waste.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[8]

Visual Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G Disposal Workflow for this compound cluster_generation Waste Generation & Identification cluster_procedure Collection & Segregation Protocol cluster_final Final Disposal Pathway Start Identify Waste Containing This compound Solid Solid Waste (Pure compound, contaminated solids) Start->Solid Liquid Liquid Waste (Solutions, solvent rinsate) Start->Liquid Labware Contaminated Labware (Gloves, wipes, empty containers) Start->Labware Collect_Solid Place in designated Halogenated Solid Waste Container Solid->Collect_Solid Liquid->Collect_Solid If absorbed on solid media Collect_Liquid Place in designated Halogenated Liquid Waste Container Liquid->Collect_Liquid If in solution form Decontaminate Triple-rinse empty containers with solvent Labware->Decontaminate Collect_Rinsate Collect rinsate as Halogenated Liquid Waste Decontaminate->Collect_Rinsate Collect_Rinsate->Collect_Liquid Label Label Container Correctly: 'Hazardous Waste', Full Name, Hazards Collect_Solid->Label Collect_Liquid->Label Store Store in Secure Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup and Final Disposal Store->EHS

Caption: Decision-making workflow for waste segregation and disposal.

References

  • Current time information in Pasuruan, ID. Google.
  • 3-Bromo-4-fluorobenzoic acid SDS, 1007-16-5 Safety Data Sheets. ECHEMI.
  • 3-Bromo-2,4,5-trifluorobenzoic acid Safety Data Sheet. Synquest Labs.
  • 4-Bromo-2-fluorobenzoic acid Safety Data Sheet. Generic Supplier.
  • 3-Bromo-4-fluorobenzoic acid Safety Data Sheet. Fisher Scientific.
  • 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509. PubChem.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • 4-Bromobenzoic acid Safety Data Sheet. Sigma-Aldrich.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • 3-Bromo-6-chloro-2-fluorobenzonitrile Safety Data Sheet. CymitQuimica.
  • 2-Bromo-5-fluorobenzoic acid Safety Data Sheet. Thermo Fisher Scientific.
  • Field Equipment Cleaning and Decontamination. U.S. Environmental Protection Agency (EPA).
  • Organic Solvents Disposal Guidelines. University of California, Santa Barbara - Environment, Health and Safety.
  • Proper Disposal of 4-Fluoro-3-nitrobenzonitrile: A Safety and Operational Guide. Benchchem.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-Bromo-4-cyano-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, handling, and disposal protocols for 3-Bromo-4-cyano-5-fluorobenzoic acid . As a poly-functionalized aromatic acid containing halogen and nitrile groups, this compound presents specific risks related to acidity, potential toxicity, and hazardous decomposition products.

Part 1: Hazard Analysis & Risk Assessment

Chemical Risk Profile

This substance is a Novel Research Chemical (NRC) or specialized intermediate. In the absence of a specific GHS classification for this exact isomer, safety protocols must be derived from the Functional Group Superposition Principle , assuming the highest hazard level of its constituent moieties.

Functional GroupAssociated HazardPhysiological Impact
Benzoic Acid (-COOH) Corrosive / Irritant Causes skin irritation (Category 2) and serious eye damage/irritation (Category 2A/1). Inhalation of dust causes respiratory tract irritation.
Nitrile (-CN) Acute Toxicity Potential for acute toxicity (Oral/Dermal/Inhalation). Metabolic release of cyanide is slow for aromatic nitriles but possible under enzymatic conditions.
Halogens (-Br, -F) Sensitizer / Irritant Enhances lipophilicity, increasing skin absorption rates. Combustion releases toxic hydrogen halides (HF, HBr).
Electron-Deficient Ring High Reactivity The combination of electron-withdrawing groups (F, CN, Br, COOH) makes the ring highly electrophilic, increasing the risk of sensitization.
Critical Decomposition Hazards
  • Thermal Decomposition: Releases Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr) , Hydrogen Cyanide (HCN) , and Nitrogen Oxides (NOx).

  • Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases. Do not mix with strong acids (risk of HCN evolution, though less likely than with aliphatic nitriles).

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in any quantity >5 mg.

PPE Selection Logic

PPE_Logic Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvents) State->Solution Solid_PPE Standard PPE: - Nitrile Gloves (Min 0.11mm) - Safety Goggles (Tight-fitting) - Lab Coat (Buttoned) - N95/P100 (If outside hood) Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Standard_Solv Standard (MeOH, EtOAc) Solvent_Check->Standard_Solv Penetrating_Solv Penetrating (DMSO, DMF, DCM) Solvent_Check->Penetrating_Solv Solv_PPE Standard PPE + Splash Goggles Standard_Solv->Solv_PPE High_Risk_PPE High Risk PPE: - Double Gloving (Nitrile over Laminate) - Chemical Apron - Face Shield (If >100mL) Penetrating_Solv->High_Risk_PPE

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent system.

Detailed Equipment Specifications
ComponentSpecificationRationale
Hand Protection Primary: Nitrile (0.11 mm min).Secondary (High Risk): Silver Shield® (Laminate) under Nitrile.Standard nitrile protects against the solid. Laminate is required if dissolved in DMSO/DMF/DCM to prevent carrier-mediated skin absorption.
Eye Protection Chemical Safety Goggles (ANSI Z87.1+).Safety glasses are insufficient for fine powders that are acidic/irritating. Goggles provide a seal against dust entry.
Respiratory Fume Hood (Face velocity: 80–100 fpm).Primary control. If weighing outside a hood is unavoidable, use a P100/N95 particulate respirator .
Body Protection Lab Coat (Cotton/Poly or Nomex).Long sleeves required.[1] Ensure cuffs are tucked under gloves.

Part 3: Operational Protocols

Weighing & Transfer (Solid State)
  • Static Control: Halogenated benzoic acids are often fluffy and static-prone. Use an antistatic gun or ionizing bar before weighing to prevent powder dispersal.

  • Containment: Weigh inside a fume hood or a vented balance enclosure. If using a balance outside the hood, transfer the solid into a tared vial inside the hood, cap it, weigh, and return to the hood to open.

  • Spill Prevention: Place the balance on a disposable absorbent mat (benchkote) to capture stray particles.

Reaction Setup (Solution State)
  • Solvent Choice: When dissolving in DMSO or DMF, assume the solution can penetrate nitrile gloves. Change gloves immediately upon any splash.

  • Venting: If the reaction involves heating (>50°C) or acidic reagents (e.g., Thionyl chloride), vent the vessel through a soda-lime or NaOH scrubber to neutralize potential acid gases (HF/HBr).

  • Labeling: Clearly label all reaction vessels with "TOXIC - NITRILE - ACID" .

Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes.[2] If dissolved in DMSO, wash immediately and seek medical attention (carrier effect).

  • Eye Contact: Rinse for 15 minutes using an eyewash station.[3] Hold eyelids open.

  • Spill Cleanup:

    • Evacuate immediate area.[1][2][3][4][5]

    • Don full PPE (Goggles, Double Gloves, N95).

    • Cover spill with Sodium Carbonate or Spill-X-A (Acid neutralizer).

    • Sweep up (do not create dust) and place in a hazardous waste container.

    • Wipe surface with water and detergent.

Part 4: Disposal Workflow

Strict Segregation Rule: Never mix this compound with Strong Oxidizers (Nitric acid, Peroxides) or Strong Bases (potential for uncontrolled exotherm).

Disposal_Flow Waste_Origin Waste Origin Solid_Waste Solid Residue (Filter cake, powder) Waste_Origin->Solid_Waste Liquid_Waste Liquid Mother Liquor Waste_Origin->Liquid_Waste Bin_Solid Solid Hazardous Waste (Tag: Toxic, Irritant) Solid_Waste->Bin_Solid Halogen_Check Contains Halogens? Liquid_Waste->Halogen_Check Bin_Liq_Halo Halogenated Organic Waste (Tag: Toxic, Acidic) Halogen_Check->Bin_Liq_Halo Yes (Default) Bin_Liq_NonHalo Non-Halogenated Organic Waste Halogen_Check->Bin_Liq_NonHalo No

Figure 2: Waste segregation workflow. Note: Due to the F/Br content, liquid waste defaults to "Halogenated".

Disposal Steps
  • Quenching: If reactive intermediates (e.g., acid chlorides) are present, quench with Methanol/Water/Bicarbonate before disposal.

  • pH Adjustment: Ensure liquid waste is not extremely acidic (pH < 2) before adding to the drum, or use a dedicated "Acid Waste" stream if required by facility rules.

  • Tagging: Waste tags must list:

    • Chemical Name: this compound.

    • Hazards: Toxic, Irritant, Corrosive.[2][6][7]

    • Constituents: Fluorine, Bromine, Nitrile.[8][9]

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 3-Bromo-4-fluorobenzoic acid (Analogous Hazard Data). PubChem.[10] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • ECHA (European Chemicals Agency). (2024). Guidance on the Application of the CLP Criteria. ECHA. [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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3-Bromo-4-cyano-5-fluorobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.